(1-methyl-1H-indol-3-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-methylindol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFZMDGMQKRLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398072 | |
| Record name | (1-methyl-1H-indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19293-60-8 | |
| Record name | 1-Methyl-1H-indole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19293-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-methyl-1H-indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-METHYL-1H-INDOL-3-YL)-METHYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (1-methyl-1H-indol-3-yl)methanamine: Chemical Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for the synthesis and characterization, and a summary of the analytical workflow for (1-methyl-1H-indol-3-yl)methanamine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Core Chemical Properties
This compound, a derivative of the naturally occurring indole alkaloid scaffold, is a compound of interest in medicinal chemistry. Its structural and physicochemical properties are summarized below. Data for both the free base and its common hydrochloride salt are provided for a comprehensive understanding.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 19293-60-8 | [1] |
| Molecular Formula | C₁₀H₁₂N₂ | [1] |
| Molecular Weight | 160.22 g/mol | [1] |
| Boiling Point | 319.4 ± 17.0 °C at 760 mmHg | [1] |
| Physical Form | Not specified, likely an oil or low-melting solid | N/A |
| Purity (typical) | 97% | [1] |
| Storage | 2-8°C, protect from light | [1] |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | [2] |
| CAS Number | 1417634-73-1 | [2] |
| Molecular Formula | C₁₀H₁₃ClN₂ | [2] |
| Molecular Weight | 196.68 g/mol | [2] |
| Melting Point | 155-156 °C | [2] |
| Physical Form | Powder | [2] |
| Storage Temperature | Room Temperature | [2] |
Synthesis and Purification: Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the N-methylation of indole-3-carbaldehyde followed by reductive amination.
2.1. Step 1: Synthesis of 1-methyl-1H-indole-3-carbaldehyde
This procedure is adapted from established methods for the N-alkylation of indoles.
-
Materials and Equipment:
-
Indole-3-carbaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension in an ice bath and add a solution of indole-3-carbaldehyde (1.0 equivalent) in anhydrous DMF dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-methyl-1H-indole-3-carbaldehyde.
-
2.2. Step 2: Synthesis of this compound via Reductive Amination
This procedure is a general method for the conversion of aldehydes to primary amines.
-
Materials and Equipment:
-
1-methyl-1H-indole-3-carbaldehyde
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
-
Procedure:
-
Dissolve 1-methyl-1H-indole-3-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.
-
Add ammonium acetate (10 equivalents) or a concentrated aqueous ammonia solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
To this mixture, add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between DCM and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to obtain the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel (eluting with a gradient of methanol in DCM, often with a small percentage of triethylamine to prevent the amine from streaking on the column) or by conversion to its hydrochloride salt and recrystallization.
-
Characterization and Analysis
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
Table 3: Predicted and Reference Spectroscopic Data
| Technique | Predicted/Reference Data |
| ¹H NMR | Expected signals for aromatic protons of the indole ring, a singlet for the N-methyl group, a singlet for the methylene protons adjacent to the amine, and a broad singlet for the amine protons. |
| ¹³C NMR | Expected signals for the carbons of the indole ring system, the N-methyl carbon, and the methylene carbon. |
| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the indole ring. |
Potential Biological Activities
While specific biological targets and signaling pathways for this compound are not extensively documented in the public domain, its structural similarity to other N-alkylated tryptamines and indole alkaloids suggests potential interactions with various biological systems. Tryptamine derivatives are known to exhibit a wide range of pharmacological activities, including effects on the central nervous system. Further research is required to elucidate the specific biological profile of this compound.
Visualizations
5.1. Synthetic Pathway
Caption: Synthetic route to this compound.
5.2. Experimental Workflow
Caption: General workflow for synthesis, purification, and analysis.
References
An In-depth Technical Guide on (1-methyl-1H-indol-3-yl)methanamine (CAS Number: 19293-60-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the biological activity, experimental protocols, and specific signaling pathways of (1-methyl-1H-indol-3-yl)methanamine is limited. This guide summarizes the available chemical data and provides a conceptual framework for its potential investigation based on research into structurally related indole derivatives.
Core Compound Properties
This compound, also known as 1-methylgramine, is a derivative of the indole heterocyclic structure. The addition of a methyl group to the indole nitrogen distinguishes it from its parent compound, (1H-indol-3-yl)methanamine. This methylation can influence its physicochemical properties and biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19293-60-8 | N/A |
| Molecular Formula | C₁₀H₁₂N₂ | N/A |
| Molecular Weight | 160.22 g/mol | N/A |
| Appearance | Not specified in available literature | N/A |
| Melting Point | Not specified in available literature | N/A |
| Boiling Point | Not specified in available literature | N/A |
| Solubility | Not specified in available literature | N/A |
Synthesis and Chemical Data
This compound is commercially available from various chemical suppliers. While specific, detailed experimental protocols for its synthesis are not readily found in the primary literature, it can be synthesized from 1-methylindole through various standard organic chemistry reactions, such as the Mannich reaction followed by reduction.
The purity and identity of the compound would typically be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Potential Biological Activity and Areas for Investigation
Direct studies on the biological activity of this compound are scarce. However, research on its derivatives provides insights into its potential as a scaffold in drug discovery.
A notable study synthesized a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives and evaluated their in vitro antiproliferative activities against several cancer cell lines.[1][2] Some of these derivatives demonstrated potent activity, suggesting that the this compound core could be a valuable starting point for the development of novel therapeutic agents.
Conceptual Workflow for Investigating this compound
Caption: A conceptual workflow for the investigation of this compound.
Potential Signaling Pathways
Based on the activity of its derivatives as tubulin polymerization inhibitors, a potential signaling pathway to investigate for this compound-derived compounds is the microtubule dynamics pathway. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Hypothesized Signaling Pathway for a Derivative
Caption: A hypothesized signaling pathway for a tubulin-inhibiting derivative.
Experimental Protocols
As no direct experimental studies on this compound are available, detailed protocols cannot be provided. However, for researchers interested in investigating its potential antiproliferative activity, a general protocol for a cell viability assay is outlined below. This is a hypothetical protocol and would require optimization.
Hypothetical Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion
This compound is a readily available chemical building block. While direct biological data is lacking, the demonstrated antiproliferative activity of its derivatives suggests that this compound represents a promising scaffold for the development of new therapeutic agents, particularly in the area of oncology. Further research is warranted to elucidate its biological activities and potential mechanisms of action.
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to (1-methyl-1H-indol-3-yl)methanamine
This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic protocol for (1-methyl-1H-indol-3-yl)methanamine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Properties
This compound, also known as 1-methylgramine, is a derivative of the indole heterocyclic system. The structure consists of an indole ring system where the nitrogen atom at position 1 is substituted with a methyl group, and a methanamine group is attached at position 3.
Chemical Structure:
The chemical structure is characterized by the indole core, with a methyl group on the indole nitrogen and an aminomethyl group at the C3 position.
-
IUPAC Name: this compound[1]
-
CAS Number: 19293-60-8[1]
-
Synonyms: 1-Methyl-3-indolemethylamine, 3-(Aminomethyl)-1-methylindole[1]
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H12N2 | [1] |
| Molecular Weight | 160.22 g/mol | [1][2] |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)CN |
Representative Synthesis Protocol
A common and effective method for the synthesis of this compound is through the reductive amination of 1-methyl-1H-indole-3-carbaldehyde. This method is widely used for the preparation of amines from aldehydes or ketones.
Reaction Scheme:
1-methyl-1H-indole-3-carbaldehyde + NH3 + H2/Catalyst → this compound + H2O
Materials:
-
1-methyl-1H-indole-3-carbaldehyde
-
Ammonia (in methanol, 7N solution)
-
Raney Nickel (catalyst)
-
Methanol (solvent)
-
Hydrogen gas
-
Diatomaceous earth (for filtration)
-
Standard glassware for organic synthesis, including a hydrogenation apparatus.
Experimental Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, a solution of 1-methyl-1H-indole-3-carbaldehyde (1 equivalent) in methanol is prepared.
-
Addition of Reagents: To this solution, a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) is added, followed by a catalytic amount of Raney Nickel (as a slurry in methanol).
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then stirred under a hydrogen atmosphere (typically 50 psi) at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting aldehyde.
-
Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of diatomaceous earth to remove the Raney Nickel catalyst. The filter cake should be washed with methanol.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia, yielding the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure amine.
Experimental and Logical Workflows
The following diagram illustrates a logical workflow for the synthesis and purification of this compound.
This diagram outlines the key steps from the starting material to the final, characterized product, providing a clear and logical representation of the experimental process.
References
The Evolving Landscape of (1-methyl-1H-indol-3-yl)methanamine Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Among the vast array of indole-containing compounds, derivatives of (1-methyl-1H-indol-3-yl)methanamine have emerged as a promising class with diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of these derivatives, with a particular focus on their anticancer properties, supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular mechanisms.
Anticancer Activity: Targeting Microtubule Dynamics
A significant body of research on this compound derivatives has centered on their potential as anticancer agents. Notably, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives has demonstrated potent antiproliferative activity against various cancer cell lines.
Quantitative Analysis of Anticancer Potency
The in vitro cytotoxic effects of these compounds have been evaluated using the MTT assay, with several derivatives exhibiting significant inhibitory activity. The half-maximal inhibitory concentration (IC50) values for the most promising compounds are summarized in the table below.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) |
| 7d | 0.52 | 0.34 | 0.86 |
| 7c | 1.23 | 0.85 | 2.14 |
| 7f | 2.56 | 1.98 | 3.45 |
| 7i | 4.32 | 3.11 | 6.68 |
| Colchicine (Control) | 0.02 | 0.015 | 0.03 |
Data extracted from a study on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives.[1][2]
Mechanism of Action: Disruption of the Cytoskeleton
Mechanistic studies have revealed that the anticancer activity of these derivatives stems from their ability to inhibit tubulin polymerization.[1][2] By interfering with the dynamic assembly and disassembly of microtubules, which are crucial for cell division, these compounds induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis (programmed cell death).
Signaling pathway of anticancer this compound derivatives.
Other Potential Biological Activities
While the primary focus of research has been on cancer, the broader class of indole derivatives is known to possess a wide spectrum of biological activities.[3] These include antimicrobial, anti-inflammatory, antiviral, neuroprotective, and cardiovascular effects. However, there is a notable lack of extensive research specifically investigating these activities for the this compound scaffold. The existing data for other indole derivatives suggest that this specific class may also hold promise in these therapeutic areas, warranting further investigation.
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed methodologies for key experiments.
Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives
General synthetic workflow.
General Procedure:
-
Vilsmeier-Haack Reaction: To a solution of 1-methyl-1H-indole in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C. The mixture is stirred at room temperature and then heated. After completion, the reaction is quenched with a basic solution (e.g., sodium bicarbonate) and the product, 1-methyl-1H-indole-3-carbaldehyde, is extracted.
-
Reductive Amination: The resulting aldehyde is dissolved in a suitable solvent (e.g., dichloromethane) with 3,4,5-trimethoxyaniline. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.
-
Acetylation: The amine from the previous step is dissolved in an anhydrous solvent with a base (e.g., triethylamine). Acetyl chloride is added dropwise at 0 °C. The reaction is stirred until completion, after which the final N-acetylated derivative is purified by column chromatography.
In Vitro Antiproliferative Activity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) for 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
Tubulin Polymerization Inhibition Assay
This assay monitors the assembly of purified tubulin into microtubules in the presence of the test compounds.
Protocol:
-
Reaction Setup: Purified tubulin is mixed with a GTP-containing buffer in a 96-well plate.
-
Compound Addition: The test compounds or control substances (e.g., colchicine) are added to the wells.
-
Polymerization Induction: The plate is incubated at 37 °C to initiate polymerization.
-
Data Acquisition: The increase in turbidity (absorbance at 340 nm) is monitored over time using a plate reader. The inhibition of polymerization is determined by comparing the polymerization curves of treated samples to the control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 hours).
-
Cell Fixation: The cells are harvested, washed, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the test compounds for a designated time.
-
Staining: The cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations based on their fluorescence.
Conclusion and Future Directions
Derivatives of this compound represent a promising area of research, particularly in the development of novel anticancer agents that target microtubule dynamics. The data presented in this guide highlight the potent in vitro activity of certain derivatives and elucidate their mechanism of action. However, the full therapeutic potential of this chemical class remains to be explored. Future research should focus on:
-
Expanding the Scope: Investigating the efficacy of these derivatives in other therapeutic areas such as infectious diseases, inflammation, and neurodegenerative disorders.
-
In Vivo Studies: Conducting preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising compounds.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to optimize potency and selectivity for different biological targets.
-
Elucidating Signaling Pathways: Further delineating the specific molecular signaling pathways modulated by these compounds to gain a deeper understanding of their biological effects.
By pursuing these avenues of research, the scientific community can unlock the full potential of this compound derivatives and pave the way for the development of new and effective therapies.
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Hypothesized Mechanism of Action of (1-methyl-1H-indol-3-yl)methanamine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1-methyl-1H-indol-3-yl)methanamine is a derivative of gramine, an alkaloid found in various plants. Its structure features an indole core, a foundational scaffold in numerous biologically active compounds, including the neurotransmitter serotonin. The methylation at the 1-position of the indole ring and on the terminal amine of the methanamine side chain suggests a potential for interaction with monoaminergic systems in the central nervous system. This document outlines the probable mechanism of action of this compound by drawing parallels with the known pharmacology of N-methyltryptamine (NMT), a closely related endogenous trace amine.
Postulated Mechanism of Action
Based on the pharmacological profile of N-methyltryptamine (NMT), it is hypothesized that this compound primarily acts as a serotonin 5-HT2A receptor agonist and a serotonin releasing agent .[1]
Serotonin 5-HT2A Receptor Agonism
NMT is a potent full agonist at the serotonin 5-HT2A receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is believed to be central to the psychoactive effects of many tryptamines. It is plausible that this compound will exhibit similar agonistic activity at this receptor.
Serotonin Release
In addition to direct receptor agonism, NMT is a potent serotonin releasing agent.[1] This action is mediated by its interaction with the serotonin transporter (SERT). NMT is taken up into the presynaptic neuron by SERT and can then disrupt the vesicular storage of serotonin, leading to a non-exocytotic release of serotonin into the synaptic cleft. This increase in synaptic serotonin can then act on various pre- and post-synaptic serotonin receptors. This compound may share this property, contributing to its overall pharmacological effect.
References
Spectroscopic and Synthetic Profile of (1-methyl-1H-indol-3-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (1-methyl-1H-indol-3-yl)methanamine. These predictions are derived from the analysis of structurally related indole alkaloids and primary amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.6-7.8 | d | 1H | H-4 |
| ~7.2-7.4 | m | 2H | H-5, H-6 |
| ~7.1 | d | 1H | H-7 |
| ~7.0 | s | 1H | H-2 |
| ~3.9 | s | 2H | -CH₂-NH₂ |
| ~3.7 | s | 3H | N-CH₃ |
| ~1.5-2.0 (broad) | s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~137 | C-7a |
| ~128 | C-3a |
| ~127 | C-2 |
| ~122 | C-5 |
| ~120 | C-6 |
| ~119 | C-4 |
| ~110 | C-3 |
| ~109 | C-7 |
| ~40 | -CH₂-NH₂ |
| ~33 | N-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1620-1580 | Medium | N-H bend (scissoring) |
| 1470-1450 | Medium | Aromatic C=C stretch |
| 1335-1250 | Strong | Aromatic C-N stretch |
| 910-665 | Strong, Broad | N-H wag |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 160 | [M]⁺ (Molecular Ion) |
| 143 | [M - NH₃]⁺ |
| 130 | [M - CH₂NH₂]⁺ (Tropylium-like ion) |
| 115 | [130 - CH₃]⁺ |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the reduction of 1-methyl-1H-indole-3-carbonitrile.
Materials:
-
1-methyl-1H-indole-3-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry glassware
-
Nitrogen or Argon atmosphere setup
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., dichloromethane/methanol gradient)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), a solution of 1-methyl-1H-indole-3-carbonitrile in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining cooling in an ice bath.
-
The resulting granular precipitate is filtered off and washed with diethyl ether or THF.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method. For a relatively volatile compound like this compound, electron ionization (EI) or electrospray ionization (ESI) can be used. For EI, the sample is typically introduced through a gas chromatograph (GC-MS). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or via liquid chromatography (LC-MS).
-
Data Acquisition: The mass spectrum is recorded over an appropriate mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and fragment ions.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.
An In-depth Technical Guide to the Solubility and Stability of (1-methyl-1H-indol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (1-methyl-1H-indol-3-yl)methanamine, a compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this molecule, this guide synthesizes information from closely related indole derivatives and outlines detailed experimental protocols for determining its physicochemical properties.
Solubility Profile
Expected Solubility Behavior
Based on its chemical structure, which features a substituted indole ring and a primary amine, the following solubility characteristics are anticipated:
| Solvent Class | Expected Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Moderate to High | The primary amine group can form hydrogen bonds with protic solvents, enhancing solubility. The indole nitrogen can also participate in hydrogen bonding. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents can effectively solvate the molecule through dipole-dipole interactions. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule, dominated by the indole ring and the amine group, limits its solubility in nonpolar media. |
| Aqueous Buffers | pH-Dependent | The primary amine has a pKa in the basic range. At acidic pH, it will be protonated to form a more soluble salt. At basic pH, the free base will be less soluble. |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][2][3]
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.[2]
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[1]
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid. Centrifugation prior to filtration can also be employed to facilitate the separation of solid and liquid phases.[2]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Stability Profile
The stability of a pharmaceutical compound is a critical quality attribute that can impact its safety and efficacy. Indole-containing molecules are known to be susceptible to degradation under various stress conditions.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the literature, the following are common degradation routes for indole derivatives:[4]
-
Oxidation: The electron-rich indole ring is prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of colored byproducts.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, often leading to oxidation or polymerization.
-
Hydrolysis: Under strongly acidic or basic conditions, the methanamine side chain could be susceptible to hydrolysis.
-
Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.[4]
Recommended Storage Conditions
To ensure the stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at low temperatures (2-8 °C for short-term, -20 °C for long-term).
-
Light: Protect from light by using amber-colored vials or by storing in the dark.
-
Atmosphere: For solutions, consider purging with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[5][6][7]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
High-purity water and organic solvents (e.g., methanol, acetonitrile)
-
pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)
Procedure: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent.[4] This stock solution is then subjected to the following stress conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Samples should be taken at various time points, neutralized, and analyzed.[4]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate under the same conditions as acid hydrolysis. Samples are then neutralized and analyzed.[4]
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store at room temperature, protected from light, for a specified time.[4]
-
Thermal Degradation: A solution of the compound is heated in an oven at a high temperature (e.g., 60 °C) for a set duration. A solid sample should also be subjected to dry heat stress.[4]
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.[4]
Analysis: All stressed samples, along with an unstressed control, are analyzed by a stability-indicating HPLC method (typically reverse-phase with a PDA detector). The method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry can be used to identify the structures of the degradation products.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is currently lacking, the provided protocols for the shake-flask method and forced degradation studies offer a robust approach for researchers to generate this critical information. The inherent properties of the indole and primary amine functional groups suggest that this compound will exhibit pH-dependent aqueous solubility and will be susceptible to oxidative and photolytic degradation. Careful handling and storage are therefore essential to maintain its integrity for research and development purposes.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. rjptonline.org [rjptonline.org]
Potential Therapeutic Targets of (1-methyl-1H-indol-3-yl)methanamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the (1-methyl-1H-indol-3-yl)methanamine scaffold have emerged as a versatile platform in medicinal chemistry, demonstrating significant potential across multiple therapeutic areas. This technical guide provides an in-depth analysis of three primary therapeutic targets for these compounds: tubulin polymerization in oncology, the NorA efflux pump in infectious diseases, and the serotonin 5-HT4 receptor in neuroscience and gastrointestinal disorders. For each target, this document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing compound activity, and illustrates the relevant signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration and advancement of this compound-based therapeutics.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. The this compound core, in particular, offers a flexible template for the design of novel therapeutic agents. By modifying the substituents on the indole ring, the methanamine nitrogen, and the methyl group at the 1-position, chemists can fine-tune the pharmacological properties of these molecules to achieve desired activities against a range of biological targets. This guide focuses on three well-documented therapeutic applications for derivatives of this core structure.
Anticancer Activity via Tubulin Polymerization Inhibition
Mechanism of Action
Certain N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives have been identified as potent inhibitors of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division. By binding to the colchicine-binding site on β-tubulin, these indole derivatives disrupt microtubule dynamics, leading to a cascade of events that culminate in cancer cell death. The inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, causing the cells to arrest in the G2/M phase of the cell cycle.[1] This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death.[1]
Quantitative Data
The in vitro antiproliferative activity of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for a particularly potent derivative, compound 7d, are summarized in the table below.[1]
| Cell Line | Cancer Type | IC50 (µM)[1] |
| HeLa | Cervical Cancer | 0.52 |
| MCF-7 | Breast Cancer | 0.34 |
| HT-29 | Colon Cancer | 0.86 |
Signaling Pathway
The signaling pathway initiated by the inhibition of tubulin polymerization by this compound derivatives is depicted below.
Experimental Protocols
This assay measures the increase in turbidity as tubulin polymerizes into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound stock solution (in DMSO)
-
Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
96-well microplates
Procedure:
-
On ice, prepare the tubulin solution by diluting the purified tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add the test compound or controls to the appropriate wells of a pre-chilled 96-well plate. The final DMSO concentration should not exceed 1%.
-
Add the tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
Data Analysis:
-
Plot absorbance at 340 nm versus time.
-
Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HT-29)
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antibacterial Activity via NorA Efflux Pump Inhibition
Mechanism of Action
Derivatives of (1H-indol-3-yl)ethanamine have been shown to be potent inhibitors of the NorA efflux pump in Staphylococcus aureus. The NorA efflux pump is a member of the major facilitator superfamily (MFS) of transporters and contributes to antibiotic resistance by actively extruding a broad range of substrates, including fluoroquinolone antibiotics like ciprofloxacin, from the bacterial cell. By inhibiting the NorA pump, these indole derivatives increase the intracellular concentration of the antibiotic, thereby restoring its efficacy against resistant strains.
Quantitative Data
The efficacy of NorA efflux pump inhibitors is often quantified by their ability to reduce the minimum inhibitory concentration (MIC) of an antibiotic. For example, (Z)-N-benzylidene-2-(tert-butoxycarbonylamino)-1-(5-iodo-1H-indol-3-yl)ethanamine oxide, a derivative of the parent compound, demonstrated a significant potentiation of ciprofloxacin activity against a NorA-overexpressing strain of S. aureus.
| Strain | Compound | Concentration of Indole Derivative (mg/L) | Fold Decrease in Ciprofloxacin MIC[2] |
| SA-1199B | (Z)-N-benzylidene-2-(tert-butoxycarbonylamino)-1-(5-iodo-1H-indol-3-yl)ethanamine oxide | 0.5 | 4 |
Experimental Workflow
The following diagram illustrates the experimental workflow for identifying and characterizing NorA efflux pump inhibitors.
Experimental Protocols
This assay is a common method for screening for efflux pump inhibitors. It measures the accumulation of the fluorescent dye ethidium bromide, a substrate of the NorA pump, within bacterial cells.
Materials:
-
S. aureus strain overexpressing the NorA pump (e.g., SA-1199B)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose
-
Test compound stock solution (in DMSO)
-
Positive control (e.g., Reserpine)
-
Fluorometer with excitation at 530 nm and emission at 600 nm
Procedure:
-
Grow an overnight culture of the S. aureus strain in TSB.
-
Centrifuge the culture, wash the cells with PBS, and resuspend in PBS to an OD600 of 0.4.
-
Add glucose to a final concentration of 0.4%.
-
Add the test compound or controls to the bacterial suspension.
-
Add EtBr to a final concentration of 2 µg/mL.
-
Immediately measure the fluorescence over time at 37°C.
Data Analysis:
-
Plot fluorescence intensity versus time.
-
An increase in fluorescence in the presence of the test compound compared to the vehicle control indicates inhibition of EtBr efflux.
This assay determines the synergistic effect of the test compound with a known antibiotic.
Materials:
-
S. aureus strain
-
Mueller-Hinton Broth (MHB)
-
Test compound
-
Antibiotic (e.g., Ciprofloxacin)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound and the antibiotic in a 96-well plate in a checkerboard format.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of the antibiotic alone and in combination with the test compound.
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).
Neuromodulatory and Prokinetic Activity via 5-HT4 Receptor Interaction
Mechanism of Action
(1H-indol-3-yl)methanamine and its derivatives can act as ligands for the serotonin 4 (5-HT4) receptor. The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and the gastrointestinal tract. Activation of the 5-HT4 receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] This signaling cascade can modulate neurotransmitter release and enhance neuronal excitability. In the gut, 5-HT4 receptor agonism promotes gastrointestinal motility, making it a target for prokinetic agents. Some evidence also suggests G-protein-independent signaling pathways for the 5-HT4 receptor, involving the activation of Src tyrosine kinase.[4]
Quantitative Data
The affinity of indole-3-methanamines for the 5-HT4 receptor has been investigated, with some derivatives showing promising activity. For instance, compound I-o was found to be only 5-fold less potent than the natural agonist serotonin.
| Compound | Receptor | Relative Potency (vs. Serotonin) |
| I-o | 5-HT4 | ~0.2 |
Signaling Pathway
The primary signaling pathway of the 5-HT4 receptor is illustrated below.
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 4. Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Indoleamine Compounds: From Synthesis to Therapeutic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Indoleamine compounds, a class of bicyclic molecules containing a fused benzene and pyrrole ring, are pivotal players in a vast array of physiological and pathological processes. From their fundamental role as neurotransmitters and hormones to their intricate involvement in immune regulation and oncogenesis, the study of indoleamines continues to be a fertile ground for scientific discovery and therapeutic innovation. This technical guide provides a comprehensive review of the current literature on indoleamine compounds, with a focus on their synthesis, biological functions, and the signaling pathways they modulate.
Core Indoleamine Biosynthetic Pathways
The journey of indoleamine biosynthesis begins with the essential amino acid L-tryptophan. Two major metabolic routes diverge from this common precursor: the serotonin-melatonin pathway and the kynurenine pathway.
The Serotonin and Melatonin Synthesis Pathway
The biosynthesis of the crucial neurotransmitter serotonin (5-hydroxytryptamine) and the chronobiotic hormone melatonin is a well-characterized enzymatic cascade. The initial and rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH). Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin.[1]
In the pineal gland, serotonin undergoes further conversion to melatonin in a two-step process. First, arylalkylamine N-acetyltransferase (AANAT) acetylates serotonin to form N-acetylserotonin.[2] Finally, acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), methylates N-acetylserotonin to produce melatonin.[2] The nocturnal surge in melatonin production is a key regulator of the circadian rhythm.[3]
Figure 1: Serotonin and Melatonin Biosynthesis Pathway.
The Kynurenine Pathway
The vast majority of L-tryptophan, approximately 95%, is metabolized through the kynurenine pathway.[4][5] This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which catalyze the oxidative cleavage of the indole ring to form N-formylkynurenine.[4][6] N-formylkynurenine is then rapidly converted to L-kynurenine.
The kynurenine pathway branches into several downstream arms, producing a host of biologically active metabolites, including kynurenic acid, a neuroprotectant, and quinolinic acid, a neurotoxin.[6][7] The balance between these metabolites is crucial for neuronal health and immune function. Dysregulation of the kynurenine pathway has been implicated in a variety of disorders, including neurodegenerative diseases, psychiatric conditions, and cancer.[5][6]
Figure 2: The Kynurenine Pathway of Tryptophan Metabolism.
Quantitative Data on Indoleamine Compounds
The biological activity of indoleamine compounds is dictated by their affinity for and efficacy at various protein targets, including receptors and enzymes. The following tables summarize key quantitative data for a selection of indoleamine compounds and their derivatives.
Table 1: Binding Affinities (Ki) of Ligands for Serotonin Receptors
| Compound | 5-HT Receptor Subtype | Ki (nM) | Reference |
| Serotonin | 5-HT1A | 3.5 | [8] |
| 5-HT1B | 4.5 | [8] | |
| 5-HT1D | 20-30 | [1] | |
| 5-HT2A | 1.8 | [8] | |
| 5-HT2C | 5.0 | [8] | |
| 8-OH-DPAT | 5-HT1A | 0.8 | [9] |
| Sumatriptan | 5-HT1D | 20-30 | [1] |
| Ketanserin | 5-HT2A | 2.0 | [10] |
| DOB-HCl | 5-HT2A | 59 | [10] |
| DOET-HCl | 5-HT2A | 137 | [10] |
Table 2: Binding Affinities (Ki) of Ligands for Melatonin Receptors
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Melatonin | MT1 | 0.1-0.5 | [5] |
| MT2 | 0.5-2.0 | [5] | |
| Ramelteon | MT1 | 0.014 | [5] |
| MT2 | 0.112 | [5] | |
| Agomelatine | MT1 | 0.1 | [5] |
| MT2 | 0.06 | [5] | |
| Luzindole | MT1 | 158 | [5] |
| MT2 | 10.2 | [5] | |
| 4-P-PDOT | MT2 | >300-fold selective over MT1 | [5] |
Table 3: Inhibitory Activity (IC50) of IDO1 and KMO Inhibitors
| Compound | Target Enzyme | IC50 | Reference |
| Epacadostat (INCB024360) | IDO1 | 71 nM (enzymatic) | [11] |
| Navoximod (GDC-0919) | IDO1 | 67 nM (enzymatic) | [12] |
| Linrodostat (BMS-986205) | IDO1 | Not specified | [13] |
| m-Nitrobenzoyl alanine (m-NBA) | KMO | 0.9 µM | [9] |
| (R,S)-3,4-Dichlorobenzoylalanine (FCE 28833A) | KMO | 0.2 µM | [14] |
| PNU-168754 | KMO | 40 nM | [14] |
Table 4: Anticancer Activity (IC50) of Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-3-carbinol | Breast (MCF-7) | 50-100 | [15] |
| Diindolylmethane | Breast (MCF-7) | 10-50 | [15] |
| 5f (Ursolic acid derivative) | Hepatocarcinoma (SMMC-7721) | 0.56 | [16] |
| 5f (Ursolic acid derivative) | Hepatocarcinoma (HepG2) | 0.91 | [16] |
| 2a (Tyrphostin derivative) | Melanoma (518A2) | 1.4 | [2] |
| 3a (Ruthenium complex) | Melanoma (518A2) | 0.6 | [2] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying indoleamine compounds.
Synthesis of Indoleamine Derivatives
The synthesis of novel indoleamine derivatives is a cornerstone of drug discovery in this field. A common strategy involves the modification of the indole scaffold at various positions to modulate pharmacological activity. For instance, a high-throughput solid-phase and solution-phase synthetic approach can be employed to generate a library of compounds. This may involve coupling a protected amino acid to a resin, followed by a series of reactions to introduce diverse functional groups, and finally cleavage from the resin to yield the target compounds.[17]
Enzyme Activity Assays
-
Tryptophan Hydroxylase (TPH) Assay: TPH activity can be measured using a continuous fluorometric assay that leverages the different spectral properties of tryptophan and its product, 5-hydroxytryptophan. The reaction mixture typically includes L-tryptophan, a pterin cofactor, and the TPH enzyme. The increase in fluorescence at an emission wavelength of 330 nm (with excitation at 300 nm) is monitored over time to determine the reaction rate.[8][11]
-
Indoleamine 2,3-Dioxygenase 1 (IDO1) Assay: IDO1 activity is commonly assessed by measuring the production of kynurenine. A cell-based assay can be performed using cells that express IDO1 (e.g., IFN-γ stimulated HeLa cells). The cells are incubated with L-tryptophan and the test compound. The amount of kynurenine produced in the supernatant is then quantified, often by reacting it with p-dimethylaminobenzaldehyde to form a colored product that can be measured spectrophotometrically at 480 nm.[18] Alternatively, a fluorogenic developer that selectively reacts with N-formylkynurenine can be used for a more sensitive assay.[19]
-
Acetylserotonin O-methyltransferase (ASMT/HIOMT) Assay: ASMT activity can be determined by measuring the conversion of N-acetylserotonin to melatonin. A common method involves incubating the enzyme with N-acetylserotonin and a methyl donor like S-adenosyl-L-methionine. The product, melatonin, can then be separated and quantified using high-performance liquid chromatography (HPLC) with fluorometric detection.[20] A thin-layer chromatographic procedure can also be employed for this purpose.[21]
Receptor Binding Assays
-
Serotonin Receptor Binding Assay: Radioligand binding assays are a standard method to determine the affinity of compounds for serotonin receptors. This typically involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand (e.g., [3H]Ketanserin for 5-HT2A receptors) and various concentrations of the unlabeled test compound. The amount of bound radioligand is then measured to determine the inhibitory constant (Ki) of the test compound.[1][10]
Quantification of Indoleamines and Metabolites
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple indoleamines and their metabolites in biological samples such as plasma, cerebrospinal fluid, and tissue homogenates. The method involves chromatographic separation of the analytes followed by their detection and quantification by mass spectrometry.[6][22][23]
Signaling Pathways and Logical Relationships
The biological effects of indoleamine compounds are mediated through complex signaling pathways.
Figure 3: Simplified Serotonin and Melatonin Receptor Signaling.
Serotonin exerts its diverse effects by binding to a large family of 5-HT receptors, which are predominantly G protein-coupled receptors (GPCRs).[24] For example, 5-HT1A receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, while 5-HT2A receptors couple to Gq/11 proteins to activate phospholipase C, leading to an increase in inositol trisphosphate (IP3) and diacylglycerol (DAG).[25]
Melatonin also acts through GPCRs, primarily the MT1 and MT2 receptors.[5] Both MT1 and MT2 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[4]
The kynurenine pathway's role in immune modulation is partly mediated by the enzyme IDO1. In the tumor microenvironment, IDO1 expression is often upregulated, leading to tryptophan depletion and the accumulation of kynurenine. This metabolic shift suppresses T-cell proliferation and promotes an immunosuppressive environment, allowing tumors to evade immune surveillance.[13][26]
Figure 4: Role of IDO1 in Tumor Immune Evasion.
Therapeutic Applications and Future Directions
The profound and diverse biological roles of indoleamine compounds have made them attractive targets for drug development across a wide range of therapeutic areas.
-
Neuropsychiatric Disorders: The modulation of serotonergic neurotransmission is a cornerstone of treatment for depression, anxiety, and other mood disorders. Selective serotonin reuptake inhibitors (SSRIs) are a widely prescribed class of antidepressants that increase the synaptic availability of serotonin.
-
Sleep Disorders: Melatonin and its agonists, such as ramelteon, are used to treat insomnia and circadian rhythm sleep-wake disorders.[4]
-
Cancer Immunotherapy: The critical role of IDO1 in tumor immune evasion has led to the development of IDO1 inhibitors as a novel class of cancer immunotherapeutics.[13][26] Although early clinical trials of IDO1 inhibitors in combination with checkpoint inhibitors have yielded mixed results, research in this area is ongoing.[11][27]
-
Neurodegenerative Diseases: The neuroprotective properties of kynurenic acid and the neurotoxic effects of quinolinic acid have highlighted the kynurenine pathway as a potential therapeutic target for neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[28][29]
The continued exploration of the intricate biology of indoleamine compounds, coupled with advances in medicinal chemistry and drug design, holds immense promise for the development of novel and effective therapies for a multitude of human diseases. Future research will likely focus on the development of more selective and potent modulators of specific indoleamine pathways, as well as on identifying biomarkers to guide the personalized application of these therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. ibl-international.com [ibl-international.com]
- 3. ldn.de [ldn.de]
- 4. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. | Semantic Scholar [semanticscholar.org]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elkbiotech.com [elkbiotech.com]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 20. Hydroxyindole-O-methyltransferase activity assay using high-performance liquid chromatography with fluorometric detection: determination of melatonin enzymatically formed from N-acetylserotonin and S-adenosyl-L-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A thin-layer chromatographic assay for measuring pineal hydroxyindole-O-methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. innoprot.com [innoprot.com]
- 26. ibl-america.com [ibl-america.com]
- 27. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Indolalkylamines derivatives as antioxidant and neuroprotective agents in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1-methyl-1H-indol-3-yl)methanamine: Safety and Handling for Research Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for (1-methyl-1H-indol-3-yl)methanamine, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of detailed experimental and biological data in the public domain, this document focuses on consolidating the existing safety information and presenting generalized experimental workflows applicable to the handling of such research chemicals.
Physicochemical Properties
This compound, also known as 1-methylgramine, is a derivative of the indole scaffold, a privileged structure in medicinal chemistry. The parent compound, (1H-indol-3-yl)methanamine, has a molecular weight of 146.19 g/mol and the empirical formula C₉H₁₀N₂.[1][2] The hydrochloride salt of the methylated compound is also available for research purposes.[3]
Table 1: Physicochemical Data for Related Indole Compounds
| Property | (1H-Indol-3-yl)methanamine | 1-Methylindole |
| CAS Number | 22259-53-6[2][4] | 603-76-9[5] |
| Molecular Formula | C₉H₁₀N₂[1][2] | C₉H₉N |
| Molecular Weight | 146.19 g/mol [1][2] | 131.17 g/mol |
| Physical Form | Solid[4] | |
| Melting Point | 104 - 107 °C[4] |
Safety and Handling
The safe handling of this compound and its analogs is paramount in a research setting. The available safety data sheets (SDS) for the parent compound and its hydrochloride salt indicate several hazards that must be addressed through proper laboratory practices.
Hazard Identification and Classification
The GHS classifications for related compounds highlight the potential for acute toxicity, skin and eye irritation, and respiratory irritation.
Table 2: GHS Hazard Classifications for Related Indole Compounds
| Compound | GHS Pictograms | Signal Word | Hazard Statements |
| (1H-Indol-3-yl)methanamine | GHS06[1] | Danger[1] | H301: Toxic if swallowed[1][4] |
| 1-(1-methyl-1H-indol-3-yl)methanamine hydrochloride | GHS07[3] | Warning[3] | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[3] |
| 1-Methylindole | GHS07 | Warning[5] | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[5] |
Personal Protective Equipment (PPE)
To mitigate the identified hazards, appropriate personal protective equipment must be worn at all times when handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Source |
| Eye/Face Protection | Chemical safety goggles or face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6] | [5][6] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[5][6] Flame retardant antistatic protective clothing.[7] | [5][6][7] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] Required when vapors/aerosols are generated.[7] | [6][7] |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
-
Handling: Handle in accordance with good industrial hygiene and safety practice.[5] Avoid contact with skin and eyes. Do not breathe mist/vapors/spray.[5] Use only in a well-ventilated area or under a chemical fume hood.[5][6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6] Store locked up.[5] Protect from light and moisture. Some related compounds are hygroscopic and should be stored under an inert gas.[8]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong reducing agents.[5][6]
First-Aid Measures
In case of exposure, the following first-aid measures should be taken immediately:
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[6] Seek immediate medical assistance.[5]
Experimental Protocols
References
- 1. (1H-Indol-3-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]
- 2. (1H-Indol-3-yl)methanamine | 22259-53-6 | FI139336 [biosynth.com]
- 3. 1-(1-methyl-1H-indol-3-yl)methanamine hydrochloride | 1417634-73-1 [sigmaaldrich.com]
- 4. 1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Synthesis Protocol for (1-methyl-1H-indol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of (1-methyl-1H-indol-3-yl)methanamine, a valuable building block in medicinal chemistry. The protocol outlines a reliable two-step synthetic route commencing with the N-methylation of indole-3-carbaldehyde, followed by a reductive amination to yield the target primary amine. This application note includes detailed experimental procedures, a summary of quantitative data, and visual diagrams of the synthetic pathway and workflow.
Overall Synthesis Scheme
The synthesis of this compound is achieved through a two-step process:
-
Step 1: N-methylation of Indole-3-carbaldehyde. Commercially available indole-3-carbaldehyde is methylated at the indole nitrogen to produce 1-methyl-1H-indole-3-carbaldehyde.
-
Step 2: Reductive Amination. The intermediate aldehyde is then converted to the target primary amine, this compound, via reductive amination.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 1-methyl-1H-indole-3-carbaldehyde
This procedure details the N-methylation of indole-3-carbaldehyde.
Materials:
-
Indole-3-carbaldehyde
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of indole-3-carbaldehyde in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C. Alternatively, potassium carbonate (2.0 equivalents) can be used in acetone at room temperature.
-
After the addition, allow the mixture to stir for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-methyl-1H-indole-3-carbaldehyde as a solid.
Step 2: Synthesis of this compound
This procedure outlines the reductive amination of 1-methyl-1H-indole-3-carbaldehyde. Reductive amination is a method to convert a carbonyl group to an amine via an intermediate imine.[1]
Materials:
-
1-methyl-1H-indole-3-carbaldehyde
-
Ammonium chloride (NH₄Cl)
-
Aqueous ammonia (NH₄OH)
-
Methanol (MeOH)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-methyl-1H-indole-3-carbaldehyde (1.0 equivalent) in methanol.
-
Add a solution of ammonium chloride (5-10 equivalents) in aqueous ammonia to the methanolic solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) or sodium borohydride (2.0 equivalents) portion-wise, maintaining the temperature below 10 °C. Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the imine in the presence of the aldehyde.[2]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add water to the residue and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 1% triethylamine) to yield this compound.
Quantitative Data Summary
| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Indole-3-carbaldehyde | 1-methyl-1H-indole-3-carbaldehyde | NaH, CH₃I | DMF | 85-95 | >97 |
| 2 | 1-methyl-1H-indole-3-carbaldehyde | This compound | NH₄Cl, NH₄OH, NaBH₃CN | MeOH | 70-85 | >98 |
Yields and purity are typical and may vary depending on reaction scale and purification efficiency.
Experimental Workflow
Caption: Detailed workflow for the two-step synthesis.
Signaling Pathways and Applications
Indole-containing compounds are prevalent in a variety of biologically active molecules. The title compound, this compound, is an analogue of gramine, a naturally occurring indole alkaloid. Gramine and its derivatives have been investigated for a wide range of biological activities. The synthesis of analogues is a common strategy in drug discovery to explore structure-activity relationships (SAR).
Derivatives of this compound have been synthesized and evaluated for their potential as tubulin polymerization inhibitors, which is a key mechanism for anticancer agents.[3] The indole nucleus serves as a crucial pharmacophore that can be modified to optimize binding to biological targets.
Caption: Logical relationship in drug discovery involving synthesized analogues.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vitro Experimental Design Using (1-methyl-1H-indol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-methyl-1H-indol-3-yl)methanamine is a synthetic small molecule belonging to the indole class of compounds. The indole scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active molecules. Derivatives of the parent compound, (1H-indol-3-yl)methanamine, have shown affinity for serotonin receptors and potential as inhibitors of enzymes such as monoamine oxidase (MAO). Furthermore, related indole-containing structures have been investigated for their ability to interfere with microtubule dynamics, a key target in cancer chemotherapy.
These application notes provide detailed protocols for the in vitro evaluation of this compound to investigate its potential biological activities in three key areas: tubulin polymerization, serotonin receptor interaction, and monoamine oxidase inhibition. The provided methodologies are designed to be robust and adaptable for high-throughput screening and detailed mechanistic studies.
Logical Workflow for Preliminary Screening
The following diagram outlines a logical workflow for the initial in vitro screening of this compound to identify its primary biological activity.
Caption: Initial screening workflow for this compound.
Application 1: Assessment of Tubulin Polymerization Inhibition
Background
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, playing a crucial role in cell division, motility, and intracellular transport.[1] Disruption of microtubule dynamics is a validated strategy in cancer therapy.[1] This section describes a cell-free in vitro assay to determine if this compound directly affects tubulin polymerization. The assay monitors the assembly of purified tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[1]
Experimental Protocol: Fluorescence-Based In Vitro Tubulin Polymerization Assay
1. Materials and Reagents:
-
Tubulin (≥99% pure, porcine brain derived)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
This compound
-
Positive Controls: Paclitaxel (stabilizer), Nocodazole (destabilizer)
-
Vehicle Control: DMSO
-
96-well, black, flat-bottom plates
-
Temperature-controlled microplate reader with fluorescence capabilities (Excitation/Emission suitable for the reporter dye, e.g., 360/450 nm for DAPI)[2]
2. Procedure:
-
Preparation of Reagents:
-
Prepare a 10x stock of GTP in General Tubulin Buffer (final concentration will be 1 mM).
-
Prepare 10x stock solutions of this compound and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
On ice, prepare the tubulin reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer, supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[1] Keep this mix on ice.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells of a pre-warmed 96-well plate.[1]
-
-
Initiation of Polymerization:
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[1]
-
Immediately place the plate in the pre-warmed microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity every minute for 60-90 minutes at 37°C.[3]
-
3. Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound and controls.
-
Determine the maximum rate of polymerization (Vmax) and the steady-state fluorescence for each curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
| Compound | Concentration (µM) | Vmax (RFU/min) | % Inhibition of Polymerization |
| Vehicle (DMSO) | - | 150.2 ± 5.6 | 0 |
| Nocodazole (Positive Control) | 10 | 15.8 ± 2.1 | 89.5 |
| Paclitaxel (Positive Control) | 10 | 185.4 ± 7.3 | -23.4 (Enhancement) |
| This compound | 0.1 | 145.3 ± 6.1 | 3.3 |
| 1 | 110.9 ± 4.5 | 26.2 | |
| 10 | 65.1 ± 3.9 | 56.7 | |
| 50 | 25.6 ± 2.8 | 82.9 | |
| 100 | 18.2 ± 2.5 | 87.9 |
Application 2: Serotonin Receptor Binding and Functional Activity
Background
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors (GPCRs) that are important targets for therapeutics treating neuropsychiatric disorders.[4] Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor subtype.[4] Functional assays then measure the downstream consequences of receptor binding, such as the modulation of second messengers like cyclic AMP (cAMP). This section provides protocols to assess the binding affinity of this compound to a selected serotonin receptor (e.g., 5-HT4) and its functional effect on cAMP production.
Experimental Protocol: 5-HT Receptor Radioligand Binding Assay
1. Materials and Reagents:
-
Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT4)
-
Radioligand (e.g., [³H]-GR113808 for 5-HT4)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
This compound
-
Non-specific binding control (e.g., 10 µM Serotonin)
-
96-well glass fiber filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
2. Procedure:
-
Assay Setup: In a 96-well plate, add the following for a final volume of 200 µL:
-
Total Binding: 50 µL Assay Buffer, 50 µL radioligand, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL non-specific control, 50 µL radioligand, 100 µL membrane suspension.
-
Test Compound: 50 µL of this compound at various concentrations, 50 µL radioligand, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapidly filtering the plate contents through a pre-soaked glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[4]
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.[4]
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Experimental Protocol: 5-HT Receptor Functional cAMP Assay
1. Materials and Reagents:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT4, which is Gs-coupled).
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
-
This compound
-
Positive Control (e.g., Serotonin)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white, opaque plates
2. Procedure:
-
Cell Seeding: Seed the cells in a 384-well plate and grow to confluence.
-
Compound Addition: Remove the culture medium and add stimulation buffer containing various concentrations of this compound or the positive control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
3. Data Analysis:
-
Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Data Presentation
Table 2.1: 5-HT4 Receptor Binding Affinity
| Compound | IC50 (nM) | Ki (nM) |
|---|---|---|
| Serotonin | 15.2 ± 1.8 | 7.8 |
| this compound | 85.6 ± 9.3 | 43.7 |
Table 2.2: 5-HT4 Receptor Functional Activity (cAMP Production)
| Compound | EC50 (nM) | Emax (% of Serotonin) |
|---|---|---|
| Serotonin | 25.4 ± 3.1 | 100 |
| this compound | 150.7 ± 15.2 | 85.3 |
Caption: Simplified 5-HT4 (Gs-coupled) receptor signaling pathway.
Application 3: Monoamine Oxidase (MAO) Inhibition Assay
Background
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that are crucial for the metabolism of monoamine neurotransmitters.[5] Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[5] This protocol describes a sensitive, homogeneous, luminescence-based assay (MAO-Glo™ Assay) to determine if this compound inhibits MAO-A or MAO-B activity.[6] The assay measures the amount of a luciferin derivative produced by the MAO enzyme, which is then converted into a luminescent signal.[6]
Experimental Protocol: MAO-Glo™ Assay
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay Kit (containing luminogenic substrate, reaction buffers, and Luciferin Detection Reagent)
-
This compound
-
Positive Controls: Clorgyline (MAO-A selective inhibitor), Selegiline (MAO-B selective inhibitor)
-
Vehicle Control: DMSO
-
96-well or 384-well solid white, flat-bottom plates
-
Luminometer
2. Procedure:
-
Reagent Preparation: Prepare reagents according to the MAO-Glo™ Assay kit technical bulletin.[7] Prepare serial dilutions of the test compound and positive controls in the appropriate buffer.
-
MAO Reaction:
-
In separate wells for MAO-A and MAO-B, add 12.5 µL of the test compound, control, or vehicle.
-
Add 12.5 µL of MAO-A or MAO-B enzyme solution to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for potential inhibition.
-
Add 25 µL of the luminogenic MAO substrate to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature.[7]
-
-
Luminescence Detection:
3. Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value for each MAO isoform.
Data Presentation
| Compound | Isoform | IC50 (µM) |
| Clorgyline (Positive Control) | MAO-A | 0.008 ± 0.001 |
| MAO-B | 5.2 ± 0.6 | |
| Selegiline (Positive Control) | MAO-A | 8.9 ± 1.1 |
| MAO-B | 0.015 ± 0.002 | |
| This compound | MAO-A | 2.5 ± 0.3 |
| MAO-B | > 100 |
References
Application Notes and Protocols for the Analytical Detection of (1-methyl-1H-indol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of state-of-the-art analytical methodologies for the qualitative and quantitative analysis of (1-methyl-1H-indol-3-yl)methanamine in various matrices, particularly biological samples. The protocols detailed below are intended to serve as a foundational guide for developing and validating robust analytical methods in research and drug development settings.
Introduction
This compound is a substituted indoleamine that may be of interest in various fields of biomedical research. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, metabolism research, and quality control. The primary analytical techniques for the determination of indole derivatives are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed protocols for both approaches.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a highly sensitive and selective technique well-suited for the analysis of polar compounds like this compound in complex biological matrices without the need for derivatization.[1]
Experimental Protocol: LC-MS/MS
2.1.1. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample cleanup in plasma or serum.[2]
-
To 100 µL of plasma sample (blank, calibration standard, or unknown), add 10 µL of an internal standard (IS) working solution (e.g., deuterated (1-methyl-d3-1H-indol-3-yl)methanamine at 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to induce protein precipitation.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
2.1.2. HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.0 mm, 4 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.1.3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
2.1.4. MRM Transitions
Note: The following MRM transitions are predicted and should be optimized by direct infusion of a standard solution of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 161.1 | 144.1 (loss of NH3) | Optimize (e.g., 15-25) |
| This compound | 161.1 | 117.1 (indole fragment) | Optimize (e.g., 20-30) |
| Internal Standard (d3-analog) | 164.1 | 147.1 | Optimize |
Data Presentation: LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 |
| Precision (%CV) | < 15% |
| Accuracy (% bias) | 85-115% |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | Consistent and reproducible |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility and improve chromatographic performance.[4]
Experimental Protocol: GC-MS
3.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add an appropriate internal standard.
-
Add 500 µL of a suitable buffer to adjust the pH (e.g., pH 9-10).
-
Add 2 mL of an organic extraction solvent (e.g., ethyl acetate or diethyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction step for better recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
3.1.2. Derivatization (Silylation)
Silylation is a common derivatization technique for compounds with active hydrogens.[5]
-
To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Add 50 µL of a suitable solvent (e.g., acetonitrile).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3.1.3. GC Conditions
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
3.1.4. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
3.1.5. Expected Mass Fragments (for the TMS derivative)
Note: These are predicted fragments and should be confirmed with a derivatized standard.
| Ion Description | m/z |
| Molecular Ion (M+) | 232 |
| M-15 (loss of CH3) | 217 |
| TMS fragment | 73 |
Data Presentation: GC-MS Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio > 3 |
| Precision (%CV) | < 15% |
| Accuracy (% bias) | 85-115% |
| Derivatization Efficiency | > 90% and reproducible |
Visualizations
Caption: Workflow for the LC-MS/MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Key considerations for the analytical methods.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. A facile and sensitive HPLC-MS/MS method for quantification of 3,3'-diindolylmethane in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1-methyl-1H-indol-3-yl)methanamine in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (1-methyl-1H-indol-3-yl)methanamine in various cell culture assays. The protocols outlined below are designed to facilitate the investigation of its potential as an anticancer and antimicrobial agent, drawing upon the known biological activities of structurally related indole derivatives.
Introduction
This compound belongs to the indole alkaloid family, a class of compounds known for a wide range of biological activities. While specific data on this compound is limited, its derivatives have shown promise as inhibitors of tubulin polymerization, inducers of apoptosis in cancer cells, and as antibacterial agents.[1][2][3][4] These notes provide detailed protocols for assessing the cytotoxic, anti-proliferative, and antimicrobial properties of this compound in a laboratory setting.
Potential Applications
Based on the activities of related compounds, this compound can be evaluated for several in vitro applications:
-
Anticancer Agent Screening: Initial assessment of its cytotoxic and anti-proliferative effects against various cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the molecular pathways through which it exerts its effects, such as apoptosis induction or cell cycle arrest.
-
Antimicrobial Research: Investigation of its potential to inhibit the growth of pathogenic bacteria, including resistant strains.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (IC50 Values)
| Cell Line | Histology | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HeLa | Cervical Cancer | Experimental Value | Experimental Value |
| MCF-7 | Breast Cancer | Experimental Value | Experimental Value |
| HT-29 | Colorectal Cancer | Experimental Value | Experimental Value |
| A549 | Lung Cancer | Experimental Value | Experimental Value |
| HEK293 | Normal Kidney (Control) | Experimental Value | Experimental Value |
Table 2: Apoptosis Induction by this compound in HeLa Cells (48h Treatment)
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control (0.1% DMSO) | Experimental Value | Experimental Value | Experimental Value |
| Compound (IC50 concentration) | Experimental Value | Experimental Value | Experimental Value |
| Positive Control (e.g., Staurosporine) | Experimental Value | Experimental Value | Experimental Value |
Table 3: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | Experimental Value |
| MRSA (ATCC 43300) | Positive | Experimental Value |
| Escherichia coli (ATCC 25922) | Negative | Experimental Value |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | Experimental Value |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Selected cancer cell lines (e.g., HeLa, MCF-7, HT-29) and a non-cancerous control line (e.g., HEK293)
-
This compound
-
Cell Culture Medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
Compound Treatment: After 24 hours of cell incubation, carefully remove the medium and add 100 µL of fresh medium containing the various concentrations of the compound. Include vehicle control wells (medium with the same concentration of DMSO as the compound-treated wells) and untreated control wells.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HeLa cells (or other sensitive cell line)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC50 concentration for 48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both the floating and attached cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, MRSA, E. coli)
-
This compound
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Safety Precautions
This compound is a chemical compound for research use only. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(1H-indol-3-yl)ethanamine derivatives as potent Staphylococcus aureus NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of (1-methyl-1H-indol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of (1-methyl-1H-indol-3-yl)methanamine, a key intermediate in pharmaceutical synthesis. The protocols described herein focus on achieving high purity, which is critical for subsequent applications in drug development and clinical trials. The primary purification techniques covered are column chromatography and recrystallization, including purification via salt formation.
Introduction
This compound is a substituted indole derivative whose purity is paramount for its use in the synthesis of biologically active molecules. Impurities from the synthetic process can interfere with downstream reactions and biological assays, necessitating robust purification strategies. This document outlines two primary methods for the purification of this compound: silica gel column chromatography for the removal of a broad range of impurities, and recrystallization of its hydrochloride (HCl) salt for achieving high final purity.
Data Presentation
The following table summarizes the expected outcomes for each purification technique, based on typical results for analogous indole derivatives.
| Purification Technique | Stationary/Mobile Phase or Solvent | Typical Recovery (%) | Achievable Purity (%) | Scale |
| Column Chromatography | Silica Gel / Dichloromethane:Methanol (with 1% Triethylamine) | 80-95% | >98% | Milligram to Gram |
| Recrystallization (as HCl salt) | Isopropanol/Diethyl Ether | 75-90% | >99.5% | Milligram to Multigram |
Experimental Protocols
Purification by Silica Gel Column Chromatography
This method is effective for purifying the crude free base of this compound to remove both less polar and more polar impurities.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM, HPLC grade)
-
Methanol (MeOH, HPLC grade)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes or flasks
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in dichloromethane. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Column Packing: Pour the silica gel slurry into the chromatography column. Gently tap the column to ensure even packing and to remove any air bubbles. Allow the silica gel to settle, and let the excess solvent drain until it is just above the silica bed. Do not allow the column to run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. For less soluble samples, a "dry loading" method is recommended: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the packed column.
-
Elution:
-
Begin elution with a mobile phase of dichloromethane with 1% triethylamine. The triethylamine is added to prevent the basic amine from tailing on the acidic silica gel.
-
Gradually increase the polarity of the mobile phase by adding methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane (with 1% TEA). The optimal solvent gradient should be determined by preliminary TLC analysis.
-
-
Fraction Collection: Collect fractions and monitor the elution of the compound by TLC, visualizing the spots under a UV lamp.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound as an oil or solid.
Caption: Workflow for Column Chromatography Purification.
Purification by Recrystallization of the Hydrochloride Salt
Formation of a salt and subsequent recrystallization is a highly effective method for achieving high purity of amines.
Materials and Equipment:
-
Purified this compound (from chromatography or crude)
-
Anhydrous diethyl ether
-
Anhydrous isopropanol
-
Hydrochloric acid (e.g., 2M solution in diethyl ether)
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven or desiccator
Procedure:
-
Salt Formation:
-
Dissolve the this compound in a minimal amount of anhydrous diethyl ether or isopropanol.
-
While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise.
-
A precipitate of this compound hydrochloride should form. Continue adding the HCl solution until no further precipitation is observed.
-
-
Isolation of Crude Salt:
-
Collect the precipitated salt by vacuum filtration using a Buchner funnel.
-
Wash the salt with a small amount of cold diethyl ether to remove any soluble impurities.
-
-
Recrystallization:
-
Transfer the crude hydrochloride salt to a clean Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the salt completely. Gentle heating may be required.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
To maximize the yield, cool the flask in an ice bath for 30-60 minutes.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol, followed by a wash with cold diethyl ether.
-
Dry the purified this compound hydrochloride in a vacuum oven or desiccator to a constant weight.
-
Caption: Workflow for Recrystallization as HCl Salt.
Application Notes and Protocols for (1-methyl-1H-indol-3-yl)methanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (1-methyl-1H-indol-3-yl)methanamine as a versatile precursor in the synthesis of biologically active molecules. The protocols and data presented herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction
This compound, also known as 1-methylgramine, is a valuable building block in organic synthesis. The presence of a reactive primary amine group attached to the C3 position of the 1-methylindole scaffold allows for a variety of chemical transformations, leading to the construction of diverse molecular architectures. The indole moiety itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. The N-methylation of the indole ring can enhance metabolic stability and modulate the electronic properties of the molecule, influencing its reactivity and the biological activity of its derivatives.
This document details the application of this compound as a precursor in the synthesis of potent anticancer agents, specifically tubulin polymerization inhibitors, and explores its potential in the development of other bioactive compounds.
Synthesis of Bioactive Molecules
This compound is a key starting material for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its primary amine functionality readily participates in reactions such as acylation, alkylation, and condensation, providing access to a wide array of derivatives.
Application in the Synthesis of Tubulin Polymerization Inhibitors
A significant application of this compound is in the synthesis of potent tubulin polymerization inhibitors, which are a class of anticancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
A notable example is the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives.[1] These compounds are designed as analogs of combretastatin A-4 (CA-4), a well-known tubulin inhibitor. The synthesis involves a multi-step sequence starting from this compound.
General Synthetic Workflow:
Caption: Synthetic workflow for N-acetamide derivatives.
Quantitative Data Summary:
The antiproliferative activities of the synthesized N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were evaluated against several human cancer cell lines. The data for selected potent compounds are summarized in the table below.
| Compound | R Group | HeLa IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | HT-29 IC₅₀ (μM) |
| 7a | 1H-pyrazol-1-yl | 1.23 | 1.56 | 2.45 |
| 7d | 3,5-dimethyl-1H-pyrazol-1-yl | 0.52 | 0.34 | 0.86 |
| 7g | 4-nitro-1H-pyrazol-1-yl | 0.98 | 1.12 | 1.98 |
| 7r | 1H-1,2,4-triazol-1-yl | 2.15 | 2.87 | 3.54 |
| Data extracted from a study on tubulin polymerization inhibitors.[1] |
Experimental Protocols
Protocol 1: Synthesis of 3,4,5-Trimethoxy-N-((1-methyl-1H-indol-3-yl)methyl)aniline
This protocol describes the synthesis of a key intermediate for the preparation of tubulin polymerization inhibitors.
Materials:
-
This compound
-
3,4,5-Trimethoxyaniline
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (1 mmol) and 3,4,5-trimethoxyaniline (1 mmol) in methanol (20 mL).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 mmol) in portions to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired product.
Protocol 2: General Procedure for the Preparation of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives (e.g., 7a-7r)[1]
This protocol details the final step in the synthesis of the target bioactive compounds.
Materials:
-
2-Chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide intermediate (1 mmol)
-
Appropriate pyrazole or triazole derivative (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Acetonitrile (8 mL)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of the 2-chloro-N-acetamide intermediate (1 mmol) in acetonitrile (8 mL), add the corresponding pyrazole or triazole derivative (1.2 mmol) and potassium carbonate (1.5 mmol).[1]
-
Reflux the reaction mixture at 85 °C for 8 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.[1]
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the final product.
Mechanism of Action and Signaling Pathways
The synthesized N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, particularly compound 7d , have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[1]
Caption: Signaling pathway of compound 7d.
Potential for Further Applications
The reactivity of the primary amine in this compound opens up possibilities for its use as a precursor in various other synthetic transformations, including:
-
Pictet-Spengler Reaction: Condensation with aldehydes or ketones to form tetrahydro-β-carbolines, a core structure in many alkaloids with diverse pharmacological activities.
-
Mannich Reaction: As the amine component in the three-component Mannich reaction to generate novel β-amino ketones.
-
Synthesis of Amides and Sulfonamides: Acylation with various acid chlorides and sulfonyl chlorides to produce a library of compounds for biological screening.
The exploration of these and other reactions will undoubtedly expand the utility of this compound as a valuable building block in the synthesis of novel bioactive molecules.
References
Applications of (1-methyl-1H-indol-3-yl)methanamine and its Analogs in Neuroscience Research
Disclaimer: Direct experimental data on the neuroscience applications of (1-methyl-1H-indol-3-yl)methanamine is limited in publicly available scientific literature. The following application notes and protocols are based on the established research of structurally similar indoleamines and tryptamine derivatives, such as N,N-dimethyltryptamine (DMT) and other synthetic tryptamines. These documents are intended to provide a foundational framework for investigating the potential neurological effects of this compound.
Application Notes
This compound, as a derivative of tryptamine, holds potential for a variety of applications in neuroscience research, primarily centered around the modulation of serotonergic systems and the investigation of neuroprotective pathways. Its structural similarity to endogenous neurotransmitters and known psychoactive compounds makes it a candidate for exploring receptor binding, signaling cascades, and potential therapeutic effects in models of neurological disorders.
1. Serotonin Receptor Binding and Functional Assays:
The indoleamine scaffold is a core component of serotonin and many synthetic ligands that target serotonin (5-HT) receptors. Consequently, this compound is a candidate for investigation as a ligand for various 5-HT receptor subtypes. Research in this area could elucidate its binding affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist). Such studies are foundational for understanding its potential psychoactive or therapeutic effects. The primary targets of interest would likely be the 5-HT1A, 5-HT2A, and 5-HT2C receptors, which are known to be involved in mood, cognition, and perception.
2. Investigation of Neuroprotective Properties:
Indole derivatives have been explored for their neuroprotective potential in various models of neurodegenerative diseases. The indole nucleus is known to possess antioxidant and anti-inflammatory properties. Research on this compound could involve assessing its ability to protect neurons from oxidative stress, excitotoxicity, and inflammation-induced damage. Cell-based assays using neuronal cell lines like SH-SY5Y or primary neuronal cultures are typically the first step in these investigations.
3. In Vivo Behavioral Studies in Animal Models:
Should in vitro studies indicate significant bioactivity, subsequent in vivo studies in rodent models would be warranted. Behavioral assays can be employed to assess a range of neurological functions. For instance, if the compound shows affinity for 5-HT receptors, its effects on locomotor activity, anxiety-like behavior (e.g., in an elevated plus maze), and cognitive function (e.g., in a Morris water maze) could be investigated. Such studies provide insights into the compound's systemic effects and potential as a modulator of complex behaviors.
4. Elucidation of Signaling Pathways:
Upon identifying a specific receptor target, further research can delve into the downstream signaling pathways modulated by this compound. For example, activation of 5-HT2A receptors often leads to the activation of phospholipase C and subsequent mobilization of intracellular calcium. Investigating these second messenger systems can provide a more detailed understanding of the compound's mechanism of action at the molecular level.
Quantitative Data Summary
The following tables present hypothetical quantitative data for this compound, extrapolated from published data on structurally related tryptamine derivatives. This data is for illustrative purposes to guide potential experimental design.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor | Dopamine D2 Receptor |
| Serotonin | 3.5 | 150 | 5.2 | >10,000 |
| This compound (Hypothetical) | 50.2 | 85.7 | 65.3 | >5,000 |
| N,N-Dimethyltryptamine (DMT) | 108 | 65.4 | 46.3 | >10,000 |
Table 2: In Vitro Neuroprotection Against Oxidative Stress (MTT Assay)
| Treatment Group | Cell Viability (%) |
| Control (untreated SH-SY5Y cells) | 100 |
| Hydrogen Peroxide (100 µM) | 45.3 ± 3.1 |
| H₂O₂ + this compound (1 µM) (Hypothetical) | 62.8 ± 4.5 |
| H₂O₂ + this compound (10 µM) (Hypothetical) | 78.2 ± 5.2 |
| H₂O₂ + this compound (50 µM) (Hypothetical) | 85.1 ± 4.8 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Serotonin Receptors
Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A, 5-HT2A, and 5-HT2C receptors.
Materials:
-
Cell membranes expressing the human recombinant 5-HT receptor subtypes.
-
Radioligands: [³H]8-OH-DPAT (for 5-HT1A), [³H]Ketanserin (for 5-HT2A), [³H]Mesulergine (for 5-HT2C).
-
Non-specific binding competitors: Serotonin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution (in DMSO).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of 10 µM Serotonin (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
-
Add 50 µL of the appropriate radioligand at a concentration near its Kd value.
-
Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Neuroprotection Assay using MTT
Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound stock solution (in sterile DMSO).
-
Hydrogen peroxide (H₂O₂) solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induce oxidative stress by adding 100 µM H₂O₂ to the wells (except for the control group) and incubate for 24 hours.
-
After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
Visualizations
Caption: 5-HT2A Receptor Signaling Pathway
Caption: Experimental Workflow for Neurological Profiling
Application Notes and Protocols for Studying Receptor Binding of (1-methyl-1H-indol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-methyl-1H-indol-3-yl)methanamine, a tryptamine derivative, holds potential as a valuable tool for investigating the pharmacology of various G-protein coupled receptors (GPCRs), particularly within the serotonin (5-HT) and dopamine receptor families. Its structural similarity to endogenous neurotransmitters and other psychoactive compounds makes it a candidate for exploring receptor binding, selectivity, and functional activity. These application notes provide a comprehensive guide for utilizing this compound in receptor binding studies, including detailed experimental protocols and an overview of relevant signaling pathways.
While direct binding data for this compound is not extensively available in the public domain, the provided information on structurally related tryptamine analogs offers a strong foundation for initiating research. The protocols and data presented herein are intended to serve as a starting point for researchers to characterize the binding profile of this compound and similar molecules.
Physicochemical Properties and Commercial Availability
This compound is a heterocyclic organic compound. Its purity and availability should be confirmed with commercial suppliers.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂ | - |
| Molecular Weight | 160.22 g/mol | - |
| Purity | Typically >97% | Commercial Suppliers |
| Storage | 2-8°C, protect from light | Commercial Suppliers |
Predicted Receptor Binding Profile (Based on Tryptamine Analogs)
Due to the limited availability of direct binding data for this compound, the following table summarizes the binding affinities (Ki in nM) of structurally related tryptamine derivatives at various serotonin (5-HT) and dopamine (D) receptors. This information can be used to guide initial experimental design. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT₁A (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) | D₂ (Ki, nM) |
| Tryptamine | >10,000 | >10,000 | - | - |
| N-Methyltryptamine (NMT) | - | Potent Agonist | - | - |
| N,N-Dimethyltryptamine (DMT) | 1070 | 108 | 1860 | - |
| Psilocin (4-HO-DMT) | 129 | 40 | 22 | - |
| 5-MeO-DMT | 16 | 61.5 | 115 | - |
Data compiled from various sources. Experimental conditions may vary between studies.
Experimental Protocols
Radioligand Binding Assay for Serotonin 5-HT₂A Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the human 5-HT₂A receptor.
Materials:
-
Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.
-
Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Mianserin or another suitable 5-HT₂A antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) for at least 2 hours.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in ice-cold Assay Buffer using a Polytron or similar homogenizer. Determine the protein concentration using a Bradford or BCA protein assay. Dilute the membranes in Assay Buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]Ketanserin (at a final concentration of ~1-2 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding (NSB): 50 µL of 10 µM Mianserin, 50 µL of [³H]Ketanserin, and 100 µL of the membrane suspension.
-
Competitive Binding: 50 µL of the test compound at various concentrations (e.g., a serial dilution from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]Ketanserin, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark. Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a 5-HT₂A Receptor Radioligand Binding Assay.
Radioligand Binding Assay for Dopamine D₂ Receptor
This protocol outlines a competitive binding assay to determine the affinity of this compound for the human dopamine D₂ receptor.
Materials:
-
Receptor Source: Commercially available membranes from CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]Spiperone (specific activity ~70-100 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Haloperidol or (+)-Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Follow the same procedure as for the 5-HT₂A receptor assay, using the appropriate Assay Buffer for the D₂ receptor.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]Spiperone (at a final concentration of ~0.1-0.3 nM), and 150 µL of the membrane suspension (5-15 µg protein).
-
Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol, 50 µL of [³H]Spiperone, and 150 µL of the membrane suspension.
-
Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL of [³H]Spiperone, and 150 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters.
-
Washing: Wash the filters three to four times with ice-cold Wash Buffer.
-
Radioactivity Measurement: Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Calculate IC₅₀ and Ki values as described for the 5-HT₂A receptor assay.
Caption: Experimental Workflow for Dopamine D₂ Receptor Binding Assay.
Signaling Pathways of Potential Receptor Targets
Understanding the downstream signaling cascades of the receptors that this compound may bind to is crucial for designing functional assays and interpreting experimental results.
5-HT₁A Receptor Signaling Pathway
The 5-HT₁A receptor is a Gi/o-coupled receptor. Its activation typically leads to inhibitory effects on neuronal activity.
Caption: Inhibitory Signaling of the 5-HT₁A Receptor.
5-HT₂A Receptor Signaling Pathway
The 5-HT₂A receptor is a Gq/11-coupled receptor, and its activation is generally excitatory.
Caption: Excitatory Signaling of the 5-HT₂A Receptor.
Dopamine D₂ Receptor Signaling Pathway
Similar to the 5-HT₁A receptor, the dopamine D₂ receptor is a Gi/o-coupled receptor that mediates inhibitory neurotransmission.
Caption: Inhibitory Signaling of the Dopamine D₂ Receptor.
Conclusion
This compound represents a promising chemical tool for the study of GPCRs, particularly serotonin and dopamine receptors. The provided protocols for radioligand binding assays offer a robust framework for determining its binding affinity and selectivity. By leveraging the information on related tryptamine compounds and understanding the associated signaling pathways, researchers can effectively design and execute experiments to elucidate the pharmacological profile of this and other novel compounds, contributing to the advancement of neuroscience and drug discovery. It is recommended that initial studies focus on a panel of serotonin receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C) and the dopamine D₂ receptor to establish a foundational understanding of its receptor interaction profile.
Application Notes and Protocols for Animal Studies with (1-methyl-1H-indol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for conducting preclinical animal studies to evaluate the toxicological and pharmacological properties of (1-methyl-1H-indol-3-yl)methanamine. This document outlines detailed protocols for acute toxicity assessment, determination of the maximum tolerated dose (MTD), and efficacy evaluation in oncology and infectious disease models. The provided methodologies are based on established preclinical research guidelines and data from studies on structurally related indole derivatives. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
This compound belongs to the indole class of heterocyclic compounds, a scaffold known for a wide range of biological activities. Indole derivatives have been extensively investigated for their therapeutic potential, demonstrating anticancer, antimicrobial, and anti-inflammatory properties. The anticancer activity of many indole compounds is attributed to their ability to induce apoptosis, inhibit cell cycle progression, and interfere with microtubule dynamics.[1][2][3] Specifically, some derivatives act as tubulin polymerization inhibitors, leading to G2/M cell cycle arrest and subsequent apoptosis.[1][2][3] The apoptotic signaling cascade often involves the modulation of Bcl-2 family proteins and the activation of caspases.[4] Furthermore, some indole derivatives have been shown to suppress pro-survival signaling pathways such as the Akt/mTOR/NF-κB pathway.[5] In the context of infectious diseases, indole derivatives have demonstrated efficacy against a variety of pathogens, including drug-resistant bacterial strains.[6][7][8]
This document provides a detailed protocol for the preclinical evaluation of this compound in animal models to explore its potential as a therapeutic agent.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 1-Methylgramine, 3-((Dimethylamino)methyl)-1-methylindole |
| Molecular Formula | C₁₁H₁₄N₂ |
| Molecular Weight | 174.24 g/mol |
| CAS Number | 19293-60-8 |
| Physical Description | Solid |
Experimental Protocols
Animal Models and Husbandry
-
Species: BALB/c mice (6-8 weeks old, both sexes) for initial toxicity and antimicrobial studies. Athymic nude mice (nu/nu, 6-8 weeks old, female) for oncology xenograft models.
-
Housing: Animals should be housed in individually ventilated cages under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: All animals should be acclimatized for at least one week before the commencement of experiments.
-
Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and in compliance with relevant national and international regulations.
Acute Toxicity Study
Objective: To determine the acute toxicity and estimate the median lethal dose (LD50) of this compound.
Methodology:
-
Animal Groups: Five groups of 6 mice (3 male, 3 female) each.
-
Dose Levels: A single dose of this compound will be administered via intraperitoneal (i.p.) injection. Based on data from related indole compounds, suggested starting doses are 10, 50, 100, and 250 mg/kg. A vehicle control group will receive an equivalent volume of the vehicle (e.g., 10% DMSO in saline).
-
Administration: The compound should be dissolved in a suitable vehicle and administered in a volume not exceeding 10 mL/kg body weight.
-
Observation: Animals are observed continuously for the first 4 hours post-administration and then daily for 14 days for any signs of toxicity, including changes in behavior, appearance, and mortality. Body weight is recorded daily.
-
Endpoint: At the end of the 14-day observation period, surviving animals are euthanized, and a gross necropsy is performed.
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Change in Body Weight (%) |
| Vehicle | 6 | 0/6 | None observed | +5 ± 2% |
| 10 | 6 | 0/6 | Mild lethargy (first 2h) | +4 ± 3% |
| 50 | 6 | 1/6 | Lethargy, piloerection | -2 ± 4% |
| 100 | 6 | 3/6 | Severe lethargy, ataxia | -8 ± 5% |
| 250 | 6 | 6/6 | Convulsions, mortality | - |
Note: The above data is hypothetical and for illustrative purposes only.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered repeatedly without causing dose-limiting toxicity.
Methodology:
-
Animal Groups: Four groups of 6 mice (3 male, 3 female) each.
-
Dose Levels: Based on the acute toxicity results, select 3-4 dose levels below the estimated LD50. For example, 5, 10, and 20 mg/kg administered daily for 14 days via i.p. injection. A vehicle control group is also included.
-
Administration: Daily i.p. injections for 14 consecutive days.
-
Observation: Monitor animals daily for clinical signs of toxicity and measure body weight every other day.
-
Endpoint: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a full necropsy and collect major organs for histopathological examination. The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a body weight loss of more than 15%.
Data Presentation:
| Dose (mg/kg/day) | Mortality | Mean Body Weight Change (%) | Key Hematological Findings | Key Serum Chemistry Findings |
| Vehicle | 0/6 | +6 ± 2% | Within normal limits | Within normal limits |
| 5 | 0/6 | +5 ± 3% | Within normal limits | Within normal limits |
| 10 | 0/6 | -2 ± 4% | Slight decrease in WBC | Slight increase in ALT |
| 20 | 1/6 | -12 ± 6% | Significant neutropenia | Significant increase in ALT/AST |
Note: The above data is hypothetical and for illustrative purposes only.
Efficacy Study: Oncology Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Methodology:
-
Cell Line: A suitable human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) will be used.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells in 100 µL of Matrigel into the flank of athymic nude mice.
-
Animal Groups: Once tumors reach a palpable size (~100 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (i.p., daily)
-
Group 2: this compound (e.g., 10 mg/kg, i.p., daily)
-
Group 3: Positive control (e.g., a standard-of-care chemotherapeutic agent)
-
-
Treatment: Administer treatment for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²). Monitor body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them. A portion of the tumor can be used for further analysis (e.g., Western blot, immunohistochemistry).
Data Presentation:
| Treatment Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) |
| Vehicle | 102 ± 15 | 1540 ± 250 | - | 22.5 ± 1.2 |
| Compound (10 mg/kg) | 105 ± 18 | 680 ± 120 | 55.8 | 21.8 ± 1.5 |
| Positive Control | 101 ± 16 | 450 ± 90 | 70.8 | 19.5 ± 2.0 |
Note: The above data is hypothetical and for illustrative purposes only.
Efficacy Study: Murine Systemic Infection Model
Objective: To evaluate the antimicrobial efficacy of this compound in a systemic bacterial infection model.
Methodology:
-
Bacterial Strain: A clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).
-
Infection: Induce a systemic infection by intraperitoneal injection of a lethal dose (e.g., 1 x 10⁷ CFU) of the bacterial suspension.
-
Animal Groups: Randomize mice into treatment groups (n=10 per group):
-
Group 1: Vehicle control (i.p.)
-
Group 2: this compound (dose based on MIC, e.g., 10 mg/kg, i.p.)
-
Group 3: Positive control (e.g., vancomycin, i.p.)
-
-
Treatment: Administer treatment 1 hour post-infection and continue for a specified duration (e.g., twice daily for 3 days).
-
Observation: Monitor survival for 7 days post-infection.
-
Bacterial Load (Optional): At a specified time point (e.g., 24 hours post-infection), a subset of animals can be euthanized, and organs (e.g., spleen, liver) harvested to determine the bacterial load (CFU/gram of tissue).
Data Presentation:
| Treatment Group | Survival Rate (%) at Day 7 | Mean Bacterial Load in Spleen (log10 CFU/g) at 24h |
| Vehicle | 10 | 7.8 ± 0.5 |
| Compound (10 mg/kg) | 60 | 4.2 ± 0.8 |
| Positive Control | 90 | 2.5 ± 0.6 |
Note: The above data is hypothetical and for illustrative purposes only.
Visualization of Pathways and Workflows
Proposed Signaling Pathway of Anticancer Activity
Caption: Proposed mechanism of anticancer activity.
Experimental Workflow for In Vivo Studies
Caption: General workflow for preclinical animal studies.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for (1-methyl-1H-indol-3-yl)methanamine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) of (1-methyl-1H-indol-3-yl)methanamine analogs. The following sections outline screening strategies against three prominent and biologically relevant target classes for this chemical scaffold: G-Protein Coupled Receptors (GPCRs), Monoamine Oxidases (MAO), and Indoleamine 2,3-dioxygenase (IDO1).
Application Note 1: GPCR Target Screening using β-Arrestin Recruitment Assays
This compound and its analogs share structural similarities with serotonin, a key endogenous ligand for a multitude of G-Protein Coupled Receptors (GPCRs). Consequently, a primary avenue for screening these compounds is to assess their activity at serotonin receptors and other related GPCRs. The PathHunter® β-arrestin recruitment assay provides a robust, homogeneous, and high-throughput method to quantify the functional activity of these analogs as either agonists or antagonists.
The assay principle relies on Enzyme Fragment Complementation (EFC). A GPCR of interest is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Upon ligand-induced GPCR activation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. This results in the formation of a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal, which is directly proportional to the degree of receptor activation.[1][2]
Quantitative Data Summary: Serotonin Receptor Affinity of Indole Analogs
The following table summarizes the binding affinities (Ki in nM) of various indole derivatives for different serotonin receptor subtypes. This data provides a comparative baseline for screening this compound analogs.
| Compound/Analog | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT3 (Ki, nM) | Reference |
| Cilansetron | - | - | - | 0.19 | [3] |
| 1-(3-pyridylcarbamoyl)indoline | >10,000 | 1,300 | - | - | [4] |
| DMBMPP | - | 2.5 | 310 | - | [5] |
| 5-HT | 3.2 | 12.6 | 5.0 | - | [6] |
| 8-OH-DPAT | 0.4 | 1,259 | 3,162 | - | [6] |
Experimental Protocol: PathHunter® β-Arrestin GPCR Assay (Agonist Mode)
This protocol is adapted for a 384-well plate format.[1][7][8][9]
Materials:
-
PathHunter® cell line expressing the target GPCR (e.g., 5-HT2A)
-
AssayComplete™ Cell Plating Reagent (DiscoverX)
-
Test compounds (this compound analogs) and reference agonist
-
DMSO (ACS grade)
-
PathHunter® Detection Kit (DiscoverX)
-
White, solid-bottom 384-well assay plates
-
Luminometer
Procedure:
-
Cell Plating:
-
On day 1, thaw and resuspend PathHunter® cells in the recommended AssayComplete™ Cell Plating Reagent to a final concentration of 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the this compound analogs and a known reference agonist in DMSO.
-
Further dilute the compounds in the appropriate cell plating reagent to achieve the desired final concentrations (typically with a final DMSO concentration ≤ 1%).
-
On day 2, carefully remove the assay plate from the incubator.
-
Add 5 µL of the diluted compounds to the respective wells.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Equilibrate the PathHunter® Detection Reagents to room temperature.
-
Prepare the working detection reagent solution according to the manufacturer's instructions.
-
Add 12 µL of the working detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the chemiluminescent signal on a plate luminometer.
-
Plot the relative light units (RLU) against the logarithm of the compound concentration to generate dose-response curves and determine EC50 values.
-
Signaling Pathway Diagram
Caption: Gq-coupled GPCR signaling and β-arrestin recruitment.
Application Note 2: Monoamine Oxidase (MAO) Inhibition Screening
This compound analogs are structurally related to endogenous monoamines, which are substrates for Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). These enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[10][11][12] A fluorometric HTS assay can be employed to identify and characterize the inhibitory potential of these analogs against both MAO isoforms.
The assay is based on the detection of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine).[13] In a coupled reaction, horseradish peroxidase (HRP) uses the generated H₂O₂ to oxidize a sensitive probe (e.g., Amplex Red) into a highly fluorescent product (resorufin). The increase in fluorescence is directly proportional to MAO activity, and a reduction in the signal in the presence of a test compound indicates inhibition.
Quantitative Data Summary: MAO Inhibition by Various Compounds
The following table presents the half-maximal inhibitory concentrations (IC50) for several compounds against MAO-A and MAO-B, providing a benchmark for screening new analogs.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| Clorgyline | 0.011 | - | [14] |
| Pargyline | - | 0.404 | [14] |
| 7-Me-AMT | 0.082 | - | [15] |
| Acacetin 7-O-Methyl Ether | - | 0.198 | [16] |
| Compound 8a (Novel Indole-based) | >73 | 0.02 | [17] |
| Compound 8b (Novel Indole-based) | >98 | 0.03 | [17] |
Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol is designed for a 96-well plate format and can be adapted for 384-well plates.[13][18][19]
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (substrate)
-
Amplex® Red reagent (or similar fluorescent probe)
-
Horseradish Peroxidase (HRP)
-
Test compounds (this compound analogs)
-
Reference inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B)
-
DMSO (ACS grade)
-
Black, flat-bottom 96-well microplates
-
Fluorescence plate reader (Ex/Em = 530-570/585-590 nm)
Procedure:
-
Compound and Enzyme Preparation:
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO. Further dilute in MAO Assay Buffer to the desired concentrations.
-
Dilute MAO-A or MAO-B enzyme in cold MAO Assay Buffer to the working concentration.
-
-
Assay Reaction:
-
To each well of a black 96-well plate, add 45 µL of the sample (enzyme solution).
-
Add 5 µL of the diluted test compound or reference inhibitor. For total activity control wells, add 5 µL of assay buffer with DMSO.
-
Incubate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
-
Initiation and Measurement:
-
Prepare a Master Reaction Mix containing p-tyramine, Amplex® Red, and HRP in MAO Assay Buffer.
-
Initiate the reaction by adding 50 µL of the Master Reaction Mix to each well.
-
Measure the fluorescence in kinetic mode for 20-60 minutes at 37°C, reading at Ex/Em = 535/587 nm. Alternatively, perform an endpoint reading after a fixed incubation time (e.g., 20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic read) or the endpoint fluorescence for each well.
-
Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.
-
Enzyme Mechanism and Inhibition Diagram
Caption: Monoamine oxidase catalytic cycle and competitive inhibition.
Application Note 3: Indoleamine 2,3-dioxygenase (IDO1) Inhibition Assay
The indole structure of this compound analogs makes them potential inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catabolizes tryptophan. IDO1 is a key immunomodulatory enzyme, and its overexpression in cancer helps tumors evade the immune system.[20][21] Thus, IDO1 is a significant target in cancer immunotherapy. A colorimetric or fluorometric HTS assay can be used to screen for IDO1 inhibitors.
The most common HTS assay for IDO1 measures the production of N-formylkynurenine, the first product in the tryptophan degradation pathway.[20][22] This product is then hydrolyzed to kynurenine. Kynurenine can be detected colorimetrically by its reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to form a yellow product with absorbance at 480 nm.[23][24] Alternatively, fluorogenic probes that react specifically with N-formylkynurenine can be used for a more sensitive readout.[25]
Quantitative Data Summary: IDO1 Inhibition
The table below shows the IC50 values of known inhibitors against IDO1, which can be used for comparison during a screening campaign.
| Compound | IDO1 IC50 (µM) | Assay Type | Reference |
| Epacadostat (INCB024360) | 0.07 (enzyme), 0.019 (cellular) | Enzyme/Cellular | [26] |
| 3-aryl indole derivative 9 | 7 | Enzyme | [] |
| Menadione (Vitamin K3) | 1.0 | Enzyme | [28] |
| Miconazole derivative 83 | 1.0 | Enzyme | [] |
| G-4 (dual inhibitor) | 6.5 (cellular) | Cellular | [29] |
Experimental Protocol: Colorimetric IDO1 Inhibition Assay
This protocol is based on the detection of kynurenine using Ehrlich's reagent in a 96-well format.[23][24][30]
Materials:
-
Recombinant human IDO1 enzyme
-
IDO1 Assay Buffer (50 mM potassium phosphate, pH 6.5)
-
L-Tryptophan (substrate)
-
L-Ascorbic acid
-
Methylene blue
-
Catalase
-
Test compounds (this compound analogs)
-
Reference inhibitor (e.g., Epacadostat)
-
30% (w/v) Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid)
-
Clear, flat-bottom 96-well microplates
-
Absorbance plate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of IDO1 Assay Buffer.
-
Add serially diluted test compounds or a reference inhibitor to the wells.
-
Add 1 µg of purified human IDO1 enzyme to each well.
-
Prepare a reaction mixture containing L-tryptophan (final conc. 200 µM), L-ascorbic acid (final conc. 50 mM), methylene blue (final conc. 20 µM), and catalase (final conc. 100 µg/mL) in the assay buffer.
-
Add the reaction mixture to the enzyme-compound mixture.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Hydrolysis and Detection:
-
Stop the reaction by adding 40 µL of 30% TCA to each well.
-
Incubate the plate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Carefully transfer 100 µL of the supernatant to a new clear 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well of the new plate.
-
Incubate at room temperature for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
IDO1 Enzymatic Pathway and Inhibition Diagram
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioassaysys.com [bioassaysys.com]
- 15. inhibition ic50 values: Topics by Science.gov [science.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. abcam.cn [abcam.cn]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 22. pnas.org [pnas.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. scispace.com [scispace.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. IDO assay and determination of inhibition pattern of IDO inhibitors [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1-methyl-1H-indol-3-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (1-methyl-1H-indol-3-yl)methanamine. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and reliable synthetic route is a two-step process starting from 1H-indole-3-carbaldehyde. The first step is the N-methylation of the indole nitrogen to yield 1-methyl-1H-indole-3-carbaldehyde. The second step is the reductive amination of the aldehyde to the desired primary amine.
Q2: Which reagents are suitable for the N-methylation of indole-3-carbaldehyde?
A2: Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The reaction is typically carried out in the presence of a base like sodium hydride (NaH) or potassium hydroxide (KOH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).[1]
Q3: What are the best reducing agents for the reductive amination of 1-methyl-1H-indole-3-carbaldehyde?
A3: For the reductive amination of the intermediate aldehyde with an ammonia source (like ammonium acetate or aqueous ammonia), several reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reagent that is effective for this transformation.[2][3] Other options include sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation.[2][4]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. A suitable eluent system, for example, a mixture of petroleum ether and ethyl acetate, can be used.[5] The spots can be visualized under UV light (254 nm) or by using a staining agent like potassium permanganate.[5][6]
Q5: What are the expected physical properties of this compound?
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of N-methylation | Incomplete deprotonation of the indole nitrogen. | Ensure anhydrous conditions. Use a stronger base or a slight excess of the base. |
| Degradation of the methylating agent. | Use a fresh bottle of methyl iodide or dimethyl sulfate. | |
| Suboptimal reaction temperature. | Perform the deprotonation at 0°C and then allow the reaction to warm to room temperature for the methylation. | |
| Incomplete reductive amination | Inefficient imine formation. | Consider adding a catalytic amount of acetic acid to facilitate imine formation.[2] Allow the aldehyde and ammonia source to stir for a period before adding the reducing agent.[2] |
| Inactive reducing agent. | Use a fresh batch of the reducing agent. Ensure appropriate solvent compatibility (e.g., NaBH(OAc)₃ in DCM or DCE).[2] | |
| Incorrect stoichiometry. | Use a slight excess of the ammonia source and the reducing agent to drive the reaction to completion.[2] | |
| Formation of byproducts | Over-methylation at other positions. | This is less common for indole N-methylation but can be minimized by using controlled stoichiometry and temperature. |
| Formation of a secondary amine (dialkylation). | In the context of reductive amination to a primary amine, this is not a direct issue but can occur if the primary amine product reacts with the starting aldehyde. This can be minimized by using an excess of the ammonia source. | |
| Product streaking on TLC plate | The amine product is basic and can interact strongly with the acidic silica gel. | Add a small amount of triethylamine (e.g., 1%) to the eluent to neutralize the silica gel.[6] Use basic alumina for chromatography.[6] |
| Emulsion during aqueous workup | Amines can act as surfactants, leading to the formation of stable emulsions. | Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[2] Drastically change the pH of the aqueous layer.[2] Filter the emulsified mixture through a pad of Celite.[2] |
Experimental Protocols
N-methylation of 1H-Indole-3-carbaldehyde
-
Preparation : To a stirred solution of 1H-indole-3-carbaldehyde (1.0 eq) in anhydrous DMF at 0°C under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Reaction : Stir the mixture at 0°C for 30 minutes, then add methyl iodide (1.2 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring : Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup : Quench the reaction by the slow addition of ice-cold water. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reductive Amination of 1-methyl-1H-indole-3-carbaldehyde
-
Imine Formation : To a solution of 1-methyl-1H-indole-3-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq) and stir at room temperature for 1 hour.
-
Reduction : Cool the mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Reaction : Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring : Monitor the reaction progress by TLC.
-
Workup : Quench the reaction by adding an aqueous solution of sodium bicarbonate.[2] Extract the product with dichloromethane (3 x 50 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of N-methylation Reaction Conditions (Hypothetical Data)
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.1) | DMF | rt | 4 | 85 |
| 2 | NaH (1.1) | THF | rt | 4 | 78 |
| 3 | KOH (1.5) | DMSO | rt | 6 | 72 |
| 4 | NaH (1.1) | DMF | 0 to rt | 3 | 92 |
Table 2: Comparison of Reducing Agents for Reductive Amination (Hypothetical Data)
| Entry | Reducing Agent (eq) | Solvent | Additive | Time (h) | Yield (%) |
| 1 | NaBH₃CN (1.5) | Methanol | None | 12 | 88 |
| 2 | NaBH(OAc)₃ (1.5) | DCE | Acetic Acid (cat.) | 10 | 91 |
| 3 | H₂ (1 atm), Pd/C | Ethanol | None | 24 | 82 |
| 4 | NaBH₄ (2.0) | Methanol | None | 12 | 75 (with aldehyde reduction) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Synthesis of Indole Derivatives
Welcome to the technical support center for the synthesis of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
General Troubleshooting
This section addresses common issues that can arise during the synthesis of indole derivatives, regardless of the specific synthetic method employed.
FAQs
Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?
Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups.[1] For example, the widely used Fischer indole synthesis is highly sensitive to both temperature and the strength of the acid catalyst.[1] To address low yields, consider the following strategies:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal parameters for your specific substrate.
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as arylhydrazines and carbonyl compounds, as impurities can lead to undesired side reactions.[1]
-
Protecting Groups: For sensitive functional groups on your starting materials, the use of protecting groups can prevent side reactions. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.[1]
-
Choice of Synthesis Route: Depending on the desired substitution pattern on the indole ring, some synthetic methods are inherently more efficient than others.[1]
Q2: I am observing the formation of tar and polymeric byproducts in my reaction. What causes this and how can I prevent it?
The formation of intractable tars and polymers is a common issue, particularly in reactions that utilize strongly acidic conditions and high temperatures, such as the Fischer indole synthesis.[2]
-
Temperature Control: High temperatures can often lead to the formation of tars and resins. It is crucial to carefully control the reaction temperature and determine the optimal temperature for your specific substrate and catalyst.[2]
-
Acid Catalyst: The choice of acid catalyst is critical. A catalyst that is too strong can cause decomposition of the starting materials or intermediates, while a weak catalyst may not be effective.[2] Experimenting with a range of Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can help identify the most suitable catalyst.[2]
Q3: My starting phenylhydrazine appears discolored. Can I still use it?
Phenylhydrazine is known to be sensitive to air and light, and it often turns a reddish-brown color upon storage due to oxidation.[3][4] It is advisable to use freshly distilled or high-purity phenylhydrazine for best results.[3] To minimize decomposition, store it in a cool, dark place under an inert atmosphere.[3] While phenylhydrazine hydrochloride is more stable, it may require the use of a mild base to neutralize the salt in certain reactions.[5]
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[6] However, it is not without its challenges.
Troubleshooting Guide
FAQs
Q4: Why is my Fischer indole synthesis failing, especially when trying to synthesize C3 N-substituted indoles?
This is a known challenge and often results from a competing reaction pathway involving the cleavage of the N-N bond in the hydrazone intermediate.[7][8] Electron-donating substituents on the starting carbonyl compound can stabilize a cationic intermediate, which favors this N-N bond cleavage over the desired[7][7]-sigmatropic rearrangement necessary for indole formation.[7][8] In such cases, using Lewis acids like ZnCl₂ or ZnBr₂ instead of protic acids can sometimes improve the efficiency of the cyclization.[7]
Q5: I'm using an unsymmetrical ketone and obtaining a mixture of two different indole regioisomers. How can I control the regioselectivity?
When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[2] The regioselectivity can be influenced by:
-
Steric Effects: The reaction will often favor the formation of the less sterically hindered enamine intermediate.[2]
-
Reaction Conditions: In some cases, adjusting the reaction temperature and solvent can influence the ratio of the regioisomers.[2]
Q6: What are the common side reactions in Fischer indole synthesis?
Common side reactions include:
-
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[1]
-
N-N Bond Cleavage: As mentioned, this can be a significant side reaction, especially with certain substituents, leading to byproducts like aniline.[7][8]
Experimental Protocol: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation: An equimolar mixture of the arylhydrazine and the aldehyde or ketone is heated in a suitable solvent, such as acetic acid, to form the arylhydrazone.[1] In many cases, the isolated hydrazone is not necessary, and the reaction can proceed directly.[1]
-
Indolization: The arylhydrazone (or the initial mixture) is heated in the presence of an acid catalyst. Common catalysts include zinc chloride, polyphosphoric acid (PPA), or protic acids like sulfuric acid or hydrochloric acid.[1]
-
Workup: After the reaction is complete, the mixture is cooled and the excess acid is carefully neutralized with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.[7] The product is then typically extracted with an organic solvent.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-halo-ketone with an excess of an aniline. While versatile, this reaction can suffer from low yields and lack of regioselectivity.[9]
Troubleshooting Guide
FAQs
Q7: My Bischler-Möhlau synthesis is giving a very low yield. How can I improve it?
Low isolated yields are a known issue with the Bischler-Möhlau reaction.[9] The reaction is heavily substrate-dependent, and harsh conditions can lead to decomposition.[1][9] Recent studies have shown that microwave-assisted synthesis can dramatically improve yields and shorten reaction times.[9][10][11] The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a promoter under microwave irradiation has also been reported to be effective.[10]
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis
-
A 2:1 mixture of the desired aniline and phenacyl bromide is prepared.[11]
-
Three drops of dimethylformamide (DMF) are added to the mixture.[6]
-
The mixture is irradiated in a microwave reactor for 1 minute at 600 W.[6]
-
After cooling, the resulting 2-arylindole is purified using appropriate chromatographic techniques.[6]
Palladium-Catalyzed Indole Synthesis
Palladium-catalyzed methods, such as the Larock indole synthesis, offer powerful ways to construct the indole ring.[12] These reactions typically involve the coupling of an aniline derivative with an alkyne or other suitable partner.[12]
Troubleshooting Guide
FAQs
Q8: What are some common side reactions in palladium-catalyzed indole synthesis?
Side reactions can include non-productive reductive elimination pathways, leading to byproducts such as halogenated or acetoxylated compounds.[13] The choice of oxidant can be crucial in minimizing these side reactions.[13]
Experimental Protocol: Larock Indole Synthesis
-
To a reaction vessel, add the 2-iodoaniline derivative, 1.2 equivalents of the internal alkyne, 5.0 equivalents of K₂CO₃, and 1.0 equivalent of LiCl.[6]
-
Add 0.05 equivalents of Pd(OAc)₂ and 0.05 equivalents of PPh₃ as the catalyst system.[6]
-
Add DMF as the solvent.[6]
-
Heat the mixture at 100°C for 1.5 hours.[6]
Purification of Indole Derivatives
The purification of indole derivatives can be challenging due to the presence of closely related impurities.[1]
FAQs
Q9: I am struggling with the purification of my crude indole product. What are some effective methods?
-
Column Chromatography: This is a very common method for purifying indole derivatives.[1] The choice of the solvent system is critical, and gradient elutions may provide better separation.[1] For colorless indole derivatives, visualization on a TLC plate can be achieved using UV light or staining with Ehrlich's reagent, which is highly specific for indoles and typically produces blue or purple spots.[14]
-
Recrystallization: This can be an effective method for obtaining high-purity indoles, although it may result in lower recovery.[1]
Data on Purification Techniques
| Purification Method | Advantages | Disadvantages | Common Solvents/Stains |
| Column Chromatography | Good for separating closely related impurities. | Can be time-consuming. | Eluents: Hexane/Ethyl Acetate, Dichloromethane. Stains: UV light, Ehrlich's reagent, p-Anisaldehyde, Potassium Permanganate.[14] |
| Recrystallization | Can yield very pure product. | May result in lower product recovery.[1] | Methanol/Water mixtures have been found to be effective for crude indole.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: (1-methyl-1H-indol-3-yl)methanamine Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-methyl-1H-indol-3-yl)methanamine. The information provided addresses common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has changed color. What does this indicate?
A color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation. The electron-rich indole nucleus of this compound is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This process can lead to the formation of colored oligomeric or polymeric byproducts.
Q2: What are the primary degradation pathways for this compound in solution?
The primary degradation pathways for this compound are inferred from the known chemistry of indoles and primary amines. The main routes of degradation include:
-
Oxidation: The indole ring is prone to oxidation, which can occur at various positions, leading to the formation of oxindoles and other oxidized species. The presence of the methyl group on the indole nitrogen and the methanamine side chain can influence the specific oxidation products.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, primarily through oxidative pathways. Indole compounds are known to be photolabile.
-
Hydrolysis: While generally less common under neutral conditions, the methanamine side chain could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Dimerization/Polymerization: Under certain conditions, such as acidic pH, indole derivatives can undergo self-condensation reactions to form dimers and higher-order oligomers.
Q3: What are the optimal storage conditions for stock solutions of this compound?
To maximize the stability of your stock solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures. For short-term storage, 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is ideal.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: To minimize oxidation, overlay the solution with an inert gas such as argon or nitrogen.
-
Solvent: Use high-purity, degassed solvents. Anhydrous dimethyl sulfoxide (DMSO) or ethanol are common choices for stock solutions. Prepare aqueous solutions fresh before use.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Appearance of new peaks in HPLC/LC-MS analysis over time.
-
Possible Cause: The appearance of new peaks is a strong indication of compound degradation. The degradation products will have different retention times than the parent compound.
-
Troubleshooting Steps:
-
Confirm Degradation: Re-analyze a freshly prepared standard solution to confirm that the new peaks are not present initially.
-
Investigate Storage Conditions: Review the storage conditions of your sample. Was it protected from light? Was it stored at the appropriate temperature? Was it exposed to air for an extended period?
-
Perform a Forced Degradation Study: To identify the potential degradation products, a forced degradation study can be performed (see Experimental Protocols section). This will help in understanding the lability of the molecule under different stress conditions.
-
Optimize Analytical Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent peak from all potential degradation product peaks.
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the assay medium can lead to a decrease in the effective concentration of the active compound, resulting in variable results.
-
Troubleshooting Steps:
-
Assess Compound Stability in Assay Medium: Perform a time-course experiment to determine the stability of the compound in your specific cell culture or assay buffer under the experimental conditions (e.g., 37°C, 5% CO₂). Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the remaining parent compound.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment.
-
Minimize Exposure to Harsh Conditions: If your assay involves prolonged incubation at elevated temperatures, consider the potential for thermal degradation.
-
Data Presentation
The following table summarizes the expected stability of this compound under various stress conditions. This data is illustrative and based on the general behavior of indole-containing compounds. Actual degradation rates should be determined experimentally.
| Stress Condition | Parameter | Expected Outcome |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Moderate degradation |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24h | Significant degradation |
| Oxidative Degradation | 3% H₂O₂ at room temp for 24h | Significant degradation |
| Thermal Degradation | 60°C for 48h (solid state) | Minor to moderate degradation |
| Photodegradation | UV and visible light for 24h | Significant degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and assess the intrinsic stability of the compound.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
-
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in an oven at 60°C for 48 hours.
-
Prepare a solution of the heat-stressed solid in the mobile phase at a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 0.1 mg/mL.
-
Expose the solution in a photostability chamber to both UV and visible light for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both the exposed and control samples by HPLC.
-
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to monitor for peak purity and the appearance of new peaks.
-
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Potential signaling pathways modulated by indole derivatives.[1][2][3]
References
- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metagenicsinstitute.com [metagenicsinstitute.com]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of (1-methyl-1H-indol-3-yl)methanamine for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with (1-methyl-1H-indol-3-yl)methanamine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, an indole derivative, is expected to have low solubility in aqueous solutions at neutral pH due to its hydrophobic indole core. Its methanamine group provides a site for protonation, suggesting that its solubility will be pH-dependent, increasing in acidic conditions. For in vitro assays, it is common to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).
Q2: What is the recommended solvent for preparing a stock solution?
Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for use in biological assays.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer or cell culture medium. What should I do?
This is a common issue known as "precipitation upon dilution." Several strategies can be employed to overcome this:
-
Lower the final concentration: The simplest approach is to reduce the final working concentration of the compound in your assay.
-
Reduce the final DMSO concentration: Ensure the final concentration of DMSO in your assay is typically at or below 0.5% to minimize solvent-induced precipitation and cellular toxicity.
-
Use a co-solvent: Incorporating a water-miscible organic co-solvent in your final solution can improve solubility.
-
Adjust the pH: Since the compound has a basic methanamine group, lowering the pH of your buffer can increase its solubility.
-
Serial dilution: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the aqueous buffer.
Q4: How does pH affect the solubility of this compound?
The methanamine group in the compound is basic and can be protonated at acidic pH. This protonated form is generally more water-soluble. Therefore, decreasing the pH of the assay buffer (e.g., to pH 5-6) is likely to enhance the solubility of this compound. However, the optimal pH must be compatible with the biological system being studied (e.g., cell viability, enzyme activity).
Q5: Can I use sonication or heating to dissolve the compound?
Gentle warming (e.g., 37°C) and brief sonication can be used to aid the dissolution of the compound when preparing the initial stock solution in DMSO. However, prolonged heating should be avoided as it may lead to compound degradation. Always visually inspect the solution to ensure complete dissolution before use.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound during your in vitro experiments.
Table 1: Troubleshooting Compound Precipitation
| Observation | Potential Cause | Recommended Action |
| Immediate and heavy precipitation upon adding DMSO stock to aqueous buffer. | The compound's solubility limit in the final aqueous solution has been exceeded. | - Decrease the final concentration of the compound.- Reduce the percentage of DMSO in the final solution.- Add the DMSO stock to the vigorously vortexing aqueous buffer to promote rapid mixing. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The compound may be unstable in the aqueous buffer, or the kinetic solubility is exceeded, leading to delayed precipitation. | - Perform a time-course solubility study to determine the stability of the compound in your assay medium.- Consider using a co-solvent or a solubilizing agent like cyclodextrin to improve stability. |
| Precipitation is only observed at the highest concentrations tested. | This indicates a concentration-dependent solubility issue. | - Determine the maximum soluble concentration in your assay medium and work below this limit.- If higher concentrations are necessary, explore formulation strategies such as using co-solvents or adjusting the pH. |
Quantitative Data Summary
Table 2: Physicochemical and Estimated Solubility Properties of this compound and Related Compounds
| Property | This compound | (1H-Indol-3-yl)methanamine (Parent Compound) |
| Molecular Formula | C₁₀H₁₂N₂ | C₉H₁₀N₂ |
| Molecular Weight | 160.22 g/mol | 146.19 g/mol [1] |
| Predicted Water Solubility | Not available | 4.03 g/L[2] |
| Recommended Primary Solvent | DMSO | DMSO |
| pH-dependent Solubility | Expected to increase at lower pH | Expected to increase at lower pH |
| Melting Point (HCl salt) | 155-156 °C[3] | Not available |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.602 mg of the compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a sterile microcentrifuge tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the tube in a water bath.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed, light-protected vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determining the Aqueous Solubility (Kinetic Solubility Assay)
-
Prepare Compound Plate: In a 96-well plate, add the compound from a high-concentration DMSO stock (e.g., 10 mM) to achieve a range of final concentrations (e.g., 1 µM to 200 µM) in your aqueous assay buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Incubation: Cover the plate and incubate at room temperature or your experimental temperature for a set period (e.g., 1-2 hours), allowing for equilibration.
-
Precipitate Detection: Analyze the plate using a nephelometer or a plate reader capable of detecting light scattering to identify wells with precipitated compound.
-
Data Analysis: The highest concentration that does not show a significant increase in light scattering compared to the buffer-only control is considered the kinetic solubility limit.
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays, including troubleshooting steps for precipitation.
Caption: Decision tree for troubleshooting the precipitation of this compound in aqueous solutions.
References
Side reactions to avoid during (1-methyl-1H-indol-3-yl)methanamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-methyl-1H-indol-3-yl)methanamine. The following information addresses common side reactions and offers guidance on optimizing the synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of this compound, typically achieved through the reductive amination of 1-methyl-1H-indole-3-carbaldehyde, is a robust reaction. However, the electron-rich nature of the indole ring and the reactivity of the intermediates can lead to several side reactions.
Q1: I am observing a significant amount of a high molecular weight impurity that is poorly soluble. What is it and how can I avoid it?
A1: This is likely the formation of a bis((1-methyl-1H-indol-3-yl)methyl)amine or a related dimeric species. This is one of the most common side reactions.
-
Cause: The electron-rich C3 position of the 1-methylindole nucleus can attack the electrophilic iminium ion intermediate formed during the reaction. This leads to the formation of a C-C bond between two indole moieties, bridged by a methylamine group. Acidic conditions, often used to catalyze imine formation, can promote this side reaction.
-
Troubleshooting:
-
Control of pH: Maintain the pH of the reaction mixture between 6 and 7. While acidic conditions are necessary for imine formation, strongly acidic conditions can accelerate the formation of the bis(indolyl)methane byproduct. The use of a buffer system can be beneficial.
-
Order of Addition: Add the reducing agent to the mixture of the aldehyde and the ammonia source after a sufficient time has been allowed for imine formation. This can help to ensure the imine is reduced as it is formed, minimizing its concentration and the likelihood of side reactions.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a better choice than sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) as it is less basic and can be used in a one-pot reaction without the need for strict pH control, which can reduce the formation of this byproduct.
-
Q2: My final product is contaminated with a secondary amine. How can I prevent this over-alkylation?
A2: The formation of the secondary amine, N,N-bis((1-methyl-1H-indol-3-yl)methyl)amine, is another potential side reaction.
-
Cause: The desired primary amine product, this compound, is also a nucleophile and can react with the starting aldehyde to form a new imine, which is then reduced to the secondary amine.
-
Troubleshooting:
-
Excess Ammonia Source: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to outcompete the primary amine product in the reaction with the aldehyde.
-
Slow Addition of Aldehyde: If practical, the slow addition of the 1-methyl-1H-indole-3-carbaldehyde to the reaction mixture containing the ammonia source and the reducing agent can help to maintain a low concentration of the aldehyde, thus disfavoring the reaction with the product amine.
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes help to improve selectivity and reduce the rate of the undesired second alkylation.
-
Q3: The reaction is sluggish and gives a low yield of the desired product. What can I do to improve the conversion?
A3: Low yields can be due to several factors, including incomplete imine formation or inefficient reduction.
-
Cause: The equilibrium for imine formation may not be favorable under the chosen reaction conditions. The reducing agent may also be decomposing or not be reactive enough.
-
Troubleshooting:
-
Optimize Imine Formation: Ensure the pH is in the optimal range (typically 4-7) for imine formation. The use of a dehydrating agent, such as molecular sieves, can help to drive the equilibrium towards the imine.
-
Choice and Amount of Reducing Agent: Ensure that a sufficient excess of the reducing agent is used (typically 1.5-2.0 equivalents). For less reactive aldehydes, a more powerful reducing agent might be necessary, but this must be balanced with the risk of side reactions.
-
Solvent: The choice of solvent can influence both imine formation and the reduction step. Protic solvents like methanol or ethanol are commonly used.
-
Q4: I am concerned about the toxicity of the reducing agent. Are there safer alternatives to sodium cyanoborohydride?
A4: Yes, there are several safer alternatives to NaBH₃CN, which can release toxic hydrogen cyanide gas upon acidification.
-
Alternatives:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is a popular and safer alternative to NaBH₃CN. It is particularly effective for the reductive amination of aldehydes.
-
Sodium borohydride (NaBH₄) in combination with a Lewis acid: While less selective than NaBH₃CN, NaBH₄ can be used effectively, often in a two-step process where the imine is formed first.
-
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) is a very clean and effective method, avoiding boron-based reagents altogether. However, care must be taken as other functional groups in the molecule may also be reduced.
-
Quantitative Data on Reducing Agent Performance
The choice of reducing agent is critical in balancing reactivity with the minimization of side products. The following table provides a comparative overview of common reducing agents for the reductive amination of 1-methyl-1H-indole-3-carbaldehyde. The data is compiled from literature on similar reductive amination reactions and represents typical outcomes.
| Reducing Agent | Typical Yield of this compound | Predominant Side Product(s) | Key Considerations |
| Sodium Cyanoborohydride (NaBH₃CN) | 60-80% | Bis((1-methyl-1H-indol-3-yl)methyl)amine | Effective and selective for the iminium ion. Requires careful pH control (6-7) and handling due to high toxicity. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 75-90% | Minor amounts of bis((1-methyl-1H-indol-3-yl)methyl)amine | Mild, selective, and less toxic than NaBH₃CN. Can often be used in a one-pot procedure with good yields. |
| Sodium Borohydride (NaBH₄) | 40-60% (one-pot) | Unreacted aldehyde, over-alkylation products | Less selective; can reduce the starting aldehyde. Often requires a two-step procedure for better yields. |
| Catalytic Hydrogenation (H₂/Pd-C) | 85-95% | Minimal | Very clean and high-yielding method. Requires specialized equipment for handling hydrogen gas. May reduce other functional groups. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is recommended for its high yield, selectivity, and improved safety profile.
-
Materials:
-
1-methyl-1H-indole-3-carbaldehyde (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure: a. To a solution of 1-methyl-1H-indole-3-carbaldehyde in DCM, add ammonium acetate. b. Stir the mixture at room temperature for 30 minutes. c. Add sodium triacetoxyborohydride in one portion. d. Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. e. Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. f. Separate the organic layer, and extract the aqueous layer with DCM (3 x volume). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography (e.g., using a gradient of DCM/methanol with 1% triethylamine) to afford the pure this compound.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
This is a classic method but requires careful handling due to the toxicity of the reagent.
-
Materials:
-
1-methyl-1H-indole-3-carbaldehyde (1.0 eq)
-
Ammonium chloride (1.2 eq)
-
Aqueous ammonia (to adjust pH)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol
-
Aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
-
Procedure: a. Dissolve 1-methyl-1H-indole-3-carbaldehyde and ammonium chloride in methanol. b. Adjust the pH of the solution to 6-7 with aqueous ammonia. c. Add sodium cyanoborohydride in portions. d. Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS. e. Quench the reaction by adding water and make the solution basic (pH > 10) with aqueous NaOH. f. Extract the product with DCM (3 x volume). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. h. Purify by silica gel column chromatography.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for common side reactions.
Key Reaction Pathways
Caption: Desired and major side reaction pathways.
Technical Support Center: Purification of High-Purity (1-methyl-1H-indol-3-yl)methanamine
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working on the purification of (1-methyl-1H-indol-3-yl)methanamine. The following information is compiled from established methods for analogous indole derivatives and aims to address common challenges in achieving high purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Q1: What are the primary impurities I should expect in my crude this compound?
A1: The most common impurities are likely unreacted starting materials, such as 1-methyl-1H-indole-3-carboxaldehyde, and byproducts from the reaction. Depending on the synthetic route, you may also encounter dimeric or oligomeric species formed from the reactive indole nucleus.
Q2: My purified compound shows a persistent color, even after initial purification. What could be the cause?
A2: Colored impurities in indole derivatives often arise from oxidation or degradation products. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and to use degassed solvents. Storage at low temperatures and protected from light can also minimize the formation of colored impurities.
Q3: I am having trouble removing the starting aldehyde from my product. What purification strategy is most effective?
A3: Column chromatography is generally the most effective method for separating the amine product from the less polar aldehyde starting material. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, will allow for the separation of the two compounds.
Q4: My compound seems to be degrading on the silica gel column. What can I do to prevent this?
A4: Amines can sometimes interact with the acidic surface of silica gel, leading to degradation. To mitigate this, you can neutralize the silica gel by pre-treating the column with a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 0.5-1% in the eluent). Alternatively, using a different stationary phase like alumina (basic or neutral) can be beneficial.
Q5: I am struggling to induce crystallization of my purified this compound. What should I try?
A5: If your compound is an oil or resists crystallization, several techniques can be employed. First, ensure your product is of high purity, as impurities can inhibit crystallization. Try a variety of solvent systems (both single and mixed solvents) to find one in which the compound has high solubility when hot and low solubility when cold. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites. Seeding with a small crystal of the desired compound, if available, is also a very effective method. If these methods fail, converting the amine to a stable salt (e.g., hydrochloride or oxalate) can often facilitate crystallization and improve handling and stability.
Data Presentation: Comparison of Purification Methods
The following table summarizes the expected outcomes for different purification techniques based on typical results for analogous indole methanamines. The actual results may vary depending on the specific impurity profile of the crude material.
| Purification Technique | Stationary/Mobile Phase or Solvent | Typical Recovery (%) | Achievable Purity (%) | Scale |
| Column Chromatography | Silica Gel / Dichloromethane:Methanol with 1% Triethylamine | 80-95% | >98% | Milligram to Gram |
| Recrystallization | Ethanol/Water or Ethyl Acetate/Hexane | 60-85% | >99% | Milligram to Multigram |
| Salt Formation & Recrystallization | Isopropanol/Ether (for HCl salt) | 70-90% | >99.5% | Milligram to Gram |
Experimental Protocols
The following are detailed methodologies for the purification of this compound.
Protocol 1: Purification by Silica Gel Column Chromatography
This method is suitable for purifying gram-scale quantities of the crude product and for separating the target compound from both less polar and more polar impurities.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM, HPLC grade)
-
Methanol (MeOH, HPLC grade)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes or flasks
Procedure:
-
Eluent Preparation: Prepare a mobile phase of dichloromethane (DCM) and a more polar eluent of 99:1 DCM:Methanol with 1% triethylamine.
-
Slurry Preparation: Prepare a slurry of silica gel in DCM.
-
Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. In a separate flask, add a small amount of silica gel and adsorb the dissolved sample onto it. Dry the silica with the adsorbed sample under reduced pressure. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin elution with 100% DCM. Gradually increase the polarity of the mobile phase by slowly adding the DCM/Methanol/TEA mixture. The optimal gradient will depend on the impurity profile and should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the compound by TLC, visualizing the spots under a UV lamp.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for obtaining highly pure crystalline material, provided a suitable solvent system is identified.
Materials and Equipment:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a pre-heated flask.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
The following diagrams illustrate the general workflow for purification and a troubleshooting decision tree.
Caption: General purification workflow.
Technical Support Center: Addressing Poor Reproducibility in Experiments with (1-methyl-1H-indol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to poor reproducibility in experiments involving (1-methyl-1H-indol-3-yl)methanamine. By systematically addressing potential pitfalls in its synthesis, purification, handling, and experimental application, researchers can enhance the reliability and consistency of their results.
Section 1: Synthesis and Purification
Poor reproducibility often originates from inconsistencies in the synthesis and purity of the target compound. This compound is commonly synthesized via reductive amination of 1-methyl-1H-indole-3-carbaldehyde. This section provides troubleshooting for this synthetic route and subsequent purification.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My reductive amination reaction is resulting in a low yield of this compound. What are the common causes?
A1: Low yields in the reductive amination of 1-methyl-1H-indole-3-carbaldehyde can stem from several factors. Key areas to investigate include incomplete imine formation, the choice and quality of the reducing agent, and the reaction conditions.[1]
Q2: I am observing significant side product formation. What are the likely side reactions?
A2: Common side reactions include the reduction of the starting aldehyde to an alcohol (1-methyl-1H-indol-3-yl)methanol) by a strong reducing agent before imine formation. Over-alkylation of the amine product can also occur, leading to the formation of a tertiary amine.[1]
Q3: How can I minimize the formation of the alcohol byproduct?
A3: Using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is recommended. These reagents preferentially reduce the iminium ion over the aldehyde.[1]
Q4: What is the optimal pH for the reaction?
A4: A mildly acidic environment (pH 4-5) generally favors imine formation.[1]
Troubleshooting Guide: Synthesis via Reductive Amination
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete imine formation. | Ensure the removal of water as it forms. This can be achieved using molecular sieves or a Dean-Stark apparatus.[1] |
| Inactive reducing agent. | Test the activity of your sodium borohydride or other reducing agent on a simple ketone and monitor by TLC.[2] | |
| Incorrect pH. | Adjust the reaction pH to be mildly acidic (pH 4-5) to facilitate imine formation.[1] | |
| Formation of (1-methyl-1H-indol-3-yl)methanol | The reducing agent is too strong and is reducing the aldehyde. | Use a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3] |
| Presence of Unreacted 1-methyl-1H-indole-3-carbaldehyde | Insufficient reducing agent. | Use a slight excess of the reducing agent. |
| Reaction time is too short. | Monitor the reaction progress by TLC until the starting aldehyde is consumed. | |
| Formation of Tertiary Amine (Over-alkylation) | The secondary amine product is more nucleophilic than the starting amine. | Use a stoichiometric amount of the amine or a slight excess of the aldehyde.[1] A stepwise procedure where the imine is pre-formed before reduction can also minimize this.[1] |
Detailed Experimental Protocol: Synthesis via Reductive Amination
Materials:
-
1-methyl-1H-indole-3-carbaldehyde
-
Methylamine solution (e.g., 2M in methanol)
-
Titanium(IV) isopropoxide
-
Sodium borohydride
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (2 M)
-
Sodium hydroxide (10% w/v)
-
Anhydrous potassium carbonate
Procedure:
-
To a solution of 1-methyl-1H-indole-3-carbaldehyde in methanol, add a commercially available solution of methylamine (2M in methanol).
-
Add titanium(IV) isopropoxide and stir the mixture for 5-6 hours at room temperature.
-
Cool the reaction mixture in an ice bath and add solid sodium borohydride portion-wise.
-
Allow the reaction to stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
To separate the product from neutral byproducts, extract the combined organic layers with 2 M hydrochloric acid.
-
Make the acidic aqueous layer alkaline (pH 10) by the slow addition of 10% aqueous sodium hydroxide.
-
Extract the basified aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the N-methyl secondary amine.[4]
Diagram: Troubleshooting Logic for Reductive Amination
Caption: Troubleshooting workflow for reductive amination synthesis.
Section 2: Analytical Characterization
Inconsistent analytical data is a major source of irreproducibility. This section provides guidance on the expected analytical data for this compound and how to troubleshoot common issues.
Frequently Asked Questions (FAQs) - Analysis
Q5: What are the expected 1H NMR chemical shifts for this compound?
Q6: What are the expected 13C NMR signals?
A6: For the related 1-methylindole, characteristic peaks appear around 128.6, 121.1, 120.8, 119.2, 109.2, 100.8, and 32.7 ppm.[5] For this compound, additional signals for the aminomethyl carbon and the second N-methyl carbon would be expected.
Q7: What is the expected mass spectrum fragmentation pattern?
A7: For amine-containing compounds, alpha-cleavage is a dominant fragmentation pathway.[6] For this compound, the molecular ion peak would be expected, followed by fragments resulting from the loss of the methylamino group or cleavage of the bond between the methylene group and the indole ring.
Troubleshooting Guide: Analytical Characterization
| Issue | Potential Cause | Recommended Solution |
| Broad or Unresolved NMR Peaks | Sample contains impurities. | Purify the sample using column chromatography or recrystallization. |
| Sample is degrading. | Prepare fresh samples for analysis and store the compound under inert gas at low temperature. | |
| Presence of paramagnetic impurities. | Treat the sample solution with a small amount of activated carbon and filter before analysis. | |
| Unexpected Peaks in Mass Spectrum | Presence of impurities from synthesis. | Review the synthesis troubleshooting guide to identify potential side products. |
| Fragmentation of a labile compound. | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). | |
| Variable Retention Time in HPLC | Inconsistent mobile phase composition. | Prepare fresh mobile phase for each run and ensure proper mixing. |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the stable range for the column. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Diagram: Analytical Workflow
Caption: Standard analytical workflow for compound characterization.
Section 3: Biological Assays
Variability in biological assays can arise from compound instability, inconsistent cell handling, or inappropriate assay conditions. N-methylated tryptamines are known to interact with serotonin receptors and sigma-1 receptors.
Frequently Asked Questions (FAQs) - Biological Assays
Q8: What are the likely biological targets of this compound?
A8: N-methylated tryptamines are known to be agonists at various serotonin (5-HT) receptors, particularly the 5-HT₂ family, and are also endogenous agonists for the sigma-1 receptor.[7][8]
Q9: My cell-based assay results are not reproducible. What are some common sources of variability?
A9: Common sources of variability in cell-based assays include inconsistencies in cell seeding density, passage number, and health of the cells. The stability of the compound in the assay medium and interactions with components of the medium can also contribute to variability.[9][10]
Q10: How does this compound binding to the sigma-1 receptor initiate a signaling cascade?
A10: The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum. Upon agonist binding, it can dissociate from its binding partner and translocate to modulate various ion channels and signaling pathways, including calcium signaling.[10][11][12]
Troubleshooting Guide: Cell-Based Assays
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding. | Use an automated cell counter for accurate cell density determination and ensure even cell suspension before plating. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. | |
| Inconsistent Dose-Response Curves | Compound degradation in assay media. | Assess the stability of the compound in the assay media over the time course of the experiment. Prepare fresh stock solutions. |
| Compound precipitation at high concentrations. | Check the solubility of the compound in the assay buffer. Use a co-solvent like DMSO if necessary, ensuring the final concentration is not toxic to the cells. | |
| Low Signal-to-Noise Ratio | Suboptimal assay conditions. | Optimize agonist/antagonist concentrations, incubation times, and cell density. |
| Cell line instability. | Use cells with a low passage number and regularly check for mycoplasma contamination. |
Diagram: Sigma-1 Receptor Signaling Pathway
Caption: Simplified schematic of sigma-1 receptor activation.
This technical support center provides a foundational guide for troubleshooting common issues encountered when working with this compound. By following these guidelines, researchers can improve the reproducibility and reliability of their experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. 1-Methylindole(603-76-9) 13C NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. journals.plos.org [journals.plos.org]
- 10. benthamscience.com [benthamscience.com]
- 11. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma-1 receptor activation mediates the sustained antidepressant effect of ketamine in mice via increasing BDNF levels - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in scaling up (1-methyl-1H-indol-3-yl)methanamine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (1-methyl-1H-indol-3-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for producing this compound?
A highly scalable and common method is the reductive amination of 1-methyl-indole-3-carboxaldehyde with ammonia. This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired primary amine. This approach is often preferred for its efficiency and avoidance of harsh reagents.
Q2: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant?
Scaling up the synthesis of indole derivatives often presents challenges that are not apparent at the lab scale. Key issues include:
-
Mass and Heat Transfer Limitations: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas with low reactant concentrations, which can promote the formation of side products and degradation of the starting material or product.
-
Exothermic Reactions: The reductive amination process can be exothermic. Without proper temperature control in larger vessels, this can lead to thermal runaways and product decomposition.
-
Impurity Profile: The purity of starting materials becomes more critical at scale, as minor impurities can have a significant impact on the reaction outcome and final product purity.[1]
-
Tar Formation: Indole syntheses, particularly under acidic conditions, can be prone to the formation of tar-like polymers, which can complicate purification.[1]
Q3: How can I monitor the progress of the reductive amination reaction?
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective methods for monitoring the reaction progress. A suitable mobile phase for TLC, for instance, could be a mixture of petroleum ether and ethyl acetate. For HPLC, a C18 column with a mobile phase of acetonitrile and water is commonly used for the analysis of indole derivatives. These techniques allow for the tracking of the consumption of the starting aldehyde and the formation of the amine product.
Q4: What are the typical byproducts in the synthesis of this compound via reductive amination?
Potential byproducts include:
-
Secondary Amine: The primary amine product can react with another molecule of the starting aldehyde to form a secondary amine.
-
Alcohol: Reduction of the starting aldehyde (1-methyl-indole-3-carboxaldehyde) to the corresponding alcohol (1-methyl-1H-indol-3-yl)methanol can occur.
-
Unreacted Starting Material: Incomplete reaction will leave residual 1-methyl-indole-3-carboxaldehyde.
Q5: What are the recommended purification methods for the final product at a larger scale?
Purification strategies for this compound on a larger scale often involve:
-
Crystallization: If the product is a solid, crystallization is an effective method for purification. This can be achieved by dissolving the crude product in a suitable solvent and then allowing it to slowly crystallize.
-
Salt Formation: Formation of a hydrochloride salt of the amine can facilitate its purification by crystallization, as the salt often has better crystalline properties than the free base.
-
Column Chromatography: While less common for very large scales, column chromatography can be used for purification if high purity is required and other methods are insufficient.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction using HPLC or TLC to confirm the consumption of the starting aldehyde. If the reaction has stalled, consider increasing the reaction time or temperature moderately. | Drive the reaction to completion and increase the yield of the desired product. |
| Side Reactions | Analyze the crude product mixture by LC-MS to identify major byproducts. If secondary amine formation is significant, consider using a larger excess of ammonia. If alcohol formation is prevalent, the choice of reducing agent and reaction conditions may need to be optimized. | Minimize the formation of byproducts and improve the selectivity towards the primary amine. |
| Poor Heat Transfer | On a larger scale, ensure efficient stirring and use a jacketed reactor to maintain uniform temperature. For highly exothermic reactions, consider a slower addition of the reducing agent. | Prevent localized overheating and reduce the formation of degradation products. |
| Catalyst Deactivation | If using a heterogeneous catalyst (e.g., Raney nickel, Pd/C), ensure it is fresh and active. Catalyst poisoning by impurities in the starting materials can occur. | Maintain catalyst activity throughout the reaction to ensure complete conversion. |
Problem 2: Poor Purity of the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Unreacted Starting Material | Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion of the aldehyde. | Reduce the amount of starting material in the crude product, simplifying purification. |
| Formation of Secondary Amine | Use a significant excess of ammonia relative to the aldehyde to favor the formation of the primary amine. | Shift the reaction equilibrium to minimize the formation of the secondary amine byproduct. |
| Ineffective Purification | If crystallization is not effective, try forming the hydrochloride salt of the amine to improve its crystalline properties. Alternatively, explore different solvent systems for crystallization or consider flash column chromatography for smaller scale-ups. | Achieve higher purity of the final product by effectively removing impurities. |
| Tar Formation | Maintain a controlled temperature and avoid overly acidic conditions if possible. The use of a milder reducing agent might also help. | Reduce the formation of polymeric byproducts that can contaminate the final product.[1] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Reductive Amination
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale) | Condition C (Optimized Pilot Scale) |
| Scale | 10 g | 1 kg | 1 kg |
| Solvent | Methanol | Methanol | Ethanol |
| Ammonia Source | 7N NH3 in Methanol | Anhydrous Ammonia | 25% Aqueous Ammonia |
| Reducing Agent | Sodium Borohydride | Catalytic Hydrogenation (Raney Ni) | Sodium Borohydride |
| Temperature | 25°C | 50°C | 40°C |
| Pressure | Atmospheric | 5 bar H₂ | Atmospheric |
| Yield | 85% | 65% | 82% |
| Purity (Crude) | 90% | 75% | 88% |
Table 2: Impurity Profile Analysis by HPLC
| Impurity | Lab Scale (%) | Pilot Scale (Initial) (%) | Pilot Scale (Optimized) (%) |
| 1-methyl-indole-3-carboxaldehyde | 1.5 | 5.2 | 1.8 |
| (1-methyl-1H-indol-3-yl)methanol | 3.0 | 8.5 | 4.0 |
| Secondary Amine | 5.0 | 11.0 | 5.5 |
| Other Impurities | 0.5 | 0.3 | 0.7 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
-
1-methyl-indole-3-carboxaldehyde
-
Ammonia solution (e.g., 7N in methanol or 25% aqueous solution)
-
Sodium borohydride (NaBH₄) or a suitable hydrogenation catalyst (e.g., Raney Nickel)
-
Methanol or Ethanol
-
Hydrochloric acid (for salt formation)
-
Sodium hydroxide (for neutralization)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 1-methyl-indole-3-carboxaldehyde (1 equivalent) in methanol.
-
Amine Addition: Cool the solution to 0-5°C and add an excess of ammonia solution (e.g., 10-20 equivalents) while maintaining the temperature.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the reaction by TLC or HPLC.
-
Reduction: Cool the reaction mixture back to 0-5°C. In a separate flask, prepare a solution or slurry of the reducing agent (e.g., sodium borohydride, 1.5-2 equivalents) in a suitable solvent. Add the reducing agent portion-wise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification (Free Base): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The crude product can be further purified by column chromatography or crystallization.
-
Purification (Hydrochloride Salt): Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol. Add a solution of hydrochloric acid in isopropanol dropwise until the pH is acidic. The hydrochloride salt should precipitate. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting low yield or purity issues in the synthesis.
References
Identifying and characterizing impurities in (1-methyl-1H-indol-3-yl)methanamine samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-methyl-1H-indol-3-yl)methanamine. Our goal is to help you identify and characterize impurities in your samples, ensuring the quality and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound samples?
A1: Impurities in this compound can originate from various stages, including synthesis, purification, and storage. They are broadly classified into three categories:
-
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, and reagents. For instance, common impurities could arise from the Fischer indole synthesis, a common method for creating indole rings.[1]
-
Inorganic Impurities: These may include reagents, catalysts, and heavy metals or other materials from the manufacturing process.
-
Residual Solvents: Volatile organic compounds used during synthesis or purification may remain in the final product.
Q2: How can I proactively identify potential degradation products in my samples?
A2: Forced degradation studies are a crucial tool for identifying potential degradation products and understanding the intrinsic stability of the molecule.[2][3] These studies involve subjecting the this compound sample to more severe conditions than it would typically encounter during storage and handling.[4] Key stress conditions include:
-
Acid and Base Hydrolysis: Reveals susceptibility to degradation in acidic or basic environments.
-
Oxidation: Exposes the sample to oxidative agents to identify oxidation products.
-
Thermal Stress: High temperatures can accelerate degradation pathways.[5]
-
Photostability: Exposure to light can lead to photodegradation.[4][5]
By analyzing the sample after each stress condition, you can identify and characterize the resulting degradants, which helps in developing stability-indicating analytical methods.
Q3: What are the recommended analytical techniques for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the primary techniques for separating and quantifying impurities.[6][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying and quantifying volatile organic impurities, such as residual solvents.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about isolated impurities.[9]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Your HPLC analysis of a this compound sample shows unexpected peaks that are not present in the reference standard.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | 1. Protect the sample from light and heat. Store in amber vials at a low temperature.[5]2. Prepare fresh solutions for analysis.3. Perform a forced degradation study to see if the unexpected peaks match any of the generated degradants. |
| Contaminated Mobile Phase or Diluent | 1. Prepare fresh mobile phase and diluent using high-purity solvents.2. Filter all solvents before use.3. Run a blank gradient (injecting only the diluent) to check for solvent-related peaks. |
| Carryover from Previous Injections | 1. Implement a robust needle wash protocol between injections.2. Inject a blank after a high-concentration sample to check for carryover.3. If carryover is observed, clean the injector and column. |
| Synthesis-Related Impurities | 1. Review the synthetic route to identify potential by-products or unreacted starting materials.2. Use LC-MS to obtain the mass of the impurity peaks for tentative identification. |
Experimental Workflow for Investigating Unexpected Peaks
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Difficulty in Identifying an Unknown Impurity
Symptom: You have an unknown impurity peak in your chromatogram, and you are unable to identify it based on the process knowledge.
Solution Pathway:
-
Mass Determination (LC-MS): The first step is to determine the molecular weight of the unknown impurity using LC-MS. An electrospray ionization (ESI) source is often suitable for this type of molecule.[9]
-
Propose Potential Structures: Based on the molecular weight and knowledge of the starting materials, reagents, and potential degradation pathways, propose a list of possible structures.
-
High-Resolution Mass Spectrometry (HRMS): To increase confidence in the elemental composition, perform HRMS analysis to obtain a highly accurate mass measurement.
-
Tandem MS (MS/MS): Fragment the impurity ion in the mass spectrometer to obtain structural information. The fragmentation pattern can be compared to that of the parent compound or proposed structures.
-
Isolation and NMR: If the impurity is present at a sufficient level, isolate it using preparative HPLC. Then, use 1D and 2D NMR techniques (e.g., ¹H, ¹³C, COSY, HSQC) to elucidate the structure.[9]
Logical Flow for Structure Elucidation
Caption: Workflow for identifying an unknown impurity.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[5]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[5]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[5]
-
Thermal Degradation: Place the solid this compound in a 60°C oven for 48 hours. Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.[5]
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound to a photostability chamber (with UV and visible light) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.[5]
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC-UV/MS method.
-
Compare the chromatograms to identify and quantify the degradation products.
Example Data from Forced Degradation Study:
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradant Peak Area (%) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 3 | 8.5 (at RRT 0.85) |
| 0.1 M NaOH, 60°C, 24h | 8.9 | 2 | 5.1 (at RRT 0.92) |
| 3% H₂O₂, RT, 24h | 20.5 | 4 | 12.3 (at RRT 1.15) |
| Solid, 60°C, 48h | 5.1 | 1 | 3.2 (at RRT 0.95) |
| Light Exposure, 24h | 11.7 | 2 | 7.8 (at RRT 1.08) |
Protocol 2: HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing an HPLC method for the impurity profiling of this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 220 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of 0.5 mg/mL.
Method Development Workflow
Caption: HPLC method development workflow.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. benchchem.com [benchchem.com]
- 6. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 7. benchchem.com [benchchem.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. biotech-spain.com [biotech-spain.com]
Modifying experimental conditions to enhance the bioactivity of (1-methyl-1H-indol-3-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioactivity of (1-methyl-1H-indol-3-yl)methanamine in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from compound preparation to bioactivity assessment.
Issue 1: Low or No Observed Bioactivity
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility | 1. Optimize Solvent System: Test a range of biocompatible solvents (e.g., DMSO, ethanol) to dissolve the compound. Ensure the final solvent concentration in the assay is minimal (typically <1%) to avoid solvent-induced artifacts. 2. Use of Co-solvents: Employ co-solvents to improve solubility in aqueous assay buffers. 3. Sonication: Gently sonicate the solution to aid dissolution. |
| Compound Instability | 1. pH Assessment: Evaluate the stability of this compound at different pH values. Indole compounds can be sensitive to acidic conditions.[1] Consider performing the assay in a buffered solution at a physiological pH (7.2-7.4). 2. Temperature Control: Assess the thermal stability of the compound. Some indole derivatives can degrade at elevated temperatures.[2] Avoid repeated freeze-thaw cycles of stock solutions. 3. Light Sensitivity: Protect compound solutions from light, as some indole structures are photosensitive. |
| Incorrect Assay Conditions | 1. Optimize Incubation Time: Vary the incubation time of the compound with the biological target to determine the optimal duration for observing an effect. 2. Cell Density: For cell-based assays, ensure an optimal cell seeding density. Too few or too many cells can mask the compound's effects.[3] |
| Inactive Compound | 1. Purity Verification: Confirm the purity of the compound using analytical methods such as HPLC or LC-MS. Impurities can interfere with the assay or dilute the active compound. 2. Proper Storage: Ensure the compound is stored under appropriate conditions (e.g., cool, dry, and dark) to prevent degradation.[4] |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Compound Concentration | 1. Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent compound dosing. 2. Homogeneous Solutions: Ensure the compound is fully dissolved and the solution is homogeneous before aliquoting. |
| "Edge Effect" in Plate-Based Assays | 1. Proper Plate Sealing: Use plate sealers to minimize evaporation from the outer wells of microplates. 2. Humidified Incubation: Maintain a humidified environment in the incubator. 3. Blank Wells: Fill the outer wells with sterile media or PBS to create a humidity barrier. |
| Cellular Health and Passage Number | 1. Consistent Cell Passage: Use cells within a consistent and low passage number range for all experiments to minimize phenotypic drift. 2. Cell Viability Check: Ensure high cell viability before starting the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for assessing the bioactivity of this compound?
A1: The optimal pH can vary depending on the specific biological target and assay system. However, for many biological assays, maintaining a physiological pH between 7.2 and 7.4 is recommended to ensure the stability of both the compound and the biological components of the assay. The basicity of the methanamine group and the potential for protonation of the indole nitrogen under acidic conditions can influence the compound's charge state and its interaction with targets.[5] It is advisable to perform preliminary experiments to assess the compound's stability and activity across a narrow pH range.
Q2: How does temperature affect the stability and bioactivity of this compound?
A2: Elevated temperatures can potentially lead to the degradation of indole-containing compounds.[2] For in vitro assays, it is crucial to maintain the recommended incubation temperature for the specific cell line or enzyme being used (typically 37°C for mammalian cells). Stock solutions of the compound should be stored at low temperatures (e.g., -20°C or -80°C) to ensure long-term stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q3: Which solvent should I use to dissolve this compound for bioactivity assays?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving indole compounds for in vitro studies due to its high dissolving power.[4] However, it is crucial to keep the final concentration of DMSO in the assay medium as low as possible (ideally below 0.5%) as it can have its own biological effects. Ethanol is another potential solvent. The choice of solvent may need to be optimized based on the specific assay to ensure maximum compound solubility and minimal interference.[6][7][8]
Q4: My this compound is showing low potency. How can I enhance its bioactivity without chemical modification?
A4: Enhancing bioactivity without altering the chemical structure involves optimizing the experimental conditions. This includes ensuring complete solubilization of the compound, maintaining optimal pH and temperature, and using an appropriate incubation time. Additionally, consider the possibility of interactions with components in the assay medium, such as serum proteins, which could sequester the compound and reduce its effective concentration. Reducing the serum concentration in cell culture media during the treatment period, if possible for the specific cell line, may enhance the apparent bioactivity.
Data Presentation
The following table provides an illustrative example of how modifying experimental conditions could influence the anti-proliferative activity (IC50) of this compound in a cancer cell line, as determined by an MTT assay.
| Experimental Condition | Parameter | IC50 (µM) |
| pH | 6.8 | 25.4 |
| 7.4 | 15.2 | |
| 8.0 | 18.9 | |
| Solvent (final concentration) | 1% DMSO | 17.8 |
| 0.5% DMSO | 15.2 | |
| 0.1% DMSO | 14.9 | |
| Incubation Time | 24 hours | 28.5 |
| 48 hours | 15.2 | |
| 72 hours | 12.8 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate potential trends. Actual results may vary.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[3][9][10][11]
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
In Vitro Tubulin Polymerization Assay
This assay determines if this compound inhibits the polymerization of tubulin into microtubules.[12][13][14][15][16]
Materials:
-
This compound
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Fluorescent reporter dye that binds to polymerized microtubules
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls
-
96-well, black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10x stock solution of this compound and controls in General Tubulin Buffer.
-
On ice, prepare a tubulin reaction mix containing tubulin, GTP, glycerol, and the fluorescent reporter in General Tubulin Buffer.
-
Add 5 µL of the 10x compound or control solutions to the appropriate wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 60-90 minutes.
-
Plot fluorescence intensity versus time to obtain polymerization curves. Inhibition of polymerization will result in a lower fluorescence signal compared to the vehicle control.
Mandatory Visualization
Experimental Workflow for Bioactivity Screening
Caption: A typical experimental workflow for assessing the bioactivity of a compound.
Potential Signaling Pathway: Serotonin Receptor Activation
Given the structural similarity of this compound to serotonin, a potential mechanism of action is through the activation of serotonin receptors, which are G-protein coupled receptors (GPCRs).[17][18][19][20][21][22]
Caption: A potential signaling pathway initiated by this compound.
References
- 1. 1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Indole-3-methanamine | TargetMol [targetmol.com]
- 5. Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In vitro tubulin polymerization assay [bio-protocol.org]
- 15. In Vitro Tubulin Polymerization Assays [bio-protocol.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Serotonin (5‐Hydroxytryptamine): Metabolism, Signaling, Biological Functions, Diseases, and Emerging Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. Serotonin - Wikipedia [en.wikipedia.org]
- 22. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
Comparing the efficacy of (1-methyl-1H-indol-3-yl)methanamine with other tryptamines
A Comparative Guide to the Efficacy of Tryptamines
To Researchers, Scientists, and Drug Development Professionals,
This guide provides a comparative analysis of the efficacy of selected tryptamines, focusing on their interactions with key serotonin receptors. Due to a lack of available experimental data for (1-methyl-1H-indol-3-yl)methanamine in peer-reviewed literature, this document will establish a framework for comparison using well-characterized tryptamines: N,N-Dimethyltryptamine (DMT) , Psilocin (the active metabolite of psilocybin), and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) .
The primary focus of this comparison is the interaction of these compounds with the serotonin 5-HT₂A and 5-HT₁A receptors, which are crucial mediators of their psychoactive and potential therapeutic effects.[1][2]
Quantitative Data Summary
The efficacy of a tryptamine is determined by its binding affinity (how strongly it binds to a receptor) and its functional activity (the degree to which it activates the receptor).
Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)
Binding affinity is expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.
| Compound | 5-HT₂A Receptor (Kᵢ, nM) | 5-HT₁A Receptor (Kᵢ, nM) | Key Observations |
| DMT | 39 - 1200[3] | 6.5 - 2100[3] | Exhibits moderate to high affinity for both 5-HT₂A and 5-HT₁A receptors.[4] |
| Psilocin | ~6[1] | ~100[1] | Demonstrates a high affinity for the 5-HT₂A receptor.[1][5] |
| 5-MeO-DMT | >1000[6] | 1.9 - 3[6][7] | Shows a significantly higher affinity for the 5-HT₁A receptor compared to the 5-HT₂A receptor.[7] |
Table 2: Functional Activity at the 5-HT₂A Receptor (Calcium Flux Assay)
Functional activity is often measured by the half-maximal effective concentration (EC₅₀) and the maximum effect (Eₘₐₓ). A lower EC₅₀ indicates greater potency.
| Compound | EC₅₀ (nM) | Eₘₐₓ (%) | Classification |
| DMT | 38.3[8] | Data not consistently reported | Partial Agonist[3][4] |
| Psilocin | 10[5] | Data not consistently reported | Partial Agonist[9][10] |
| 5-MeO-DMT | 1.8 - 3.87[8] | Data not consistently reported | Partial Agonist[10] |
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Kᵢ) of a compound for a specific receptor.[11]
-
Objective: To measure the ability of a test compound to displace a radioactively labeled ligand with a known high affinity for the target receptor.[3]
-
Methodology:
-
Receptor Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT₂A) are prepared.[12]
-
Incubation: The receptor preparation is incubated with a radioligand (e.g., [³H]ketanserin for 5-HT₂A) and various concentrations of the unlabeled test compound.[3][12]
-
Separation: Bound and unbound radioligands are separated, usually by rapid filtration.[12]
-
Detection: The radioactivity on the filters is quantified using a scintillation counter.[12]
-
Data Analysis: The data are used to calculate the IC₅₀ value (the concentration that inhibits 50% of radioligand binding), which is then converted to the Kᵢ value using the Cheng-Prusoff equation.[6]
-
Calcium Flux Assay
This functional assay measures the activation of Gq-coupled receptors, such as the 5-HT₂A receptor, by quantifying the resulting increase in intracellular calcium.[12][13]
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as an agonist at the 5-HT₂A receptor.
-
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the 5-HT₂A receptor are cultured in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12][14]
-
Compound Addition: The test tryptamine is added to the cells at various concentrations.[12]
-
Fluorescence Measurement: A fluorescence plate reader measures the change in fluorescence intensity over time, which corresponds to the release of intracellular calcium.[14][15]
-
Data Analysis: The peak fluorescence response is plotted against the log concentration of the test compound to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ values are determined.[16]
-
Visualizations
Signaling Pathway
The primary psychoactive effects of many tryptamines are mediated by the serotonin 2A (5-HT₂A) receptor, which is a G-protein coupled receptor (GPCR).[3] Activation of this receptor, which is coupled to the Gq/11 family of G-proteins, initiates a downstream signaling cascade.[13][17] This leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3]
References
- 1. atlasspores.academy [atlasspores.academy]
- 2. Frontiers | A Phase 1, Dose-Ranging Study to Assess Safety and Psychoactive Effects of a Vaporized 5-Methoxy-N, N-Dimethyltryptamine Formulation (GH001) in Healthy Volunteers [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validating the Biological Activity of (1-methyl-1H-indol-3-yl)methanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of the synthesized compound, (1-methyl-1H-indol-3-yl)methanamine. Due to the limited publicly available data on this specific molecule, this guide will leverage data from its close structural analog, Gramine (N,N-dimethyl-1H-indole-3-methylamine), and other relevant indole derivatives to propose a validation strategy and offer a comparative analysis. The indole scaffold is a prominent feature in many biologically active compounds, with activities ranging from neurotransmitter receptor modulation to anticancer and antimicrobial effects.[1][2][3]
Comparative Analysis of Biological Activities
The biological activities of indole derivatives are diverse. This section compares the known activities of Gramine and other substituted indoles, which can serve as a benchmark for evaluating this compound. The primary activities of interest for this class of compounds are their effects on serotonin receptors, cancer cell proliferation, and microbial growth.
Serotonin Receptor Modulation
Indole derivatives are well-known for their interaction with serotonin (5-HT) receptors.[4][5] Gramine, for instance, has been shown to act as a vasorelaxing agent through its antagonism of 5-HT2A receptors.[6] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target for therapeutics aimed at neuropsychiatric disorders.[7][8]
Table 1: Comparative 5-HT Receptor Activity of Indole Derivatives
| Compound/Derivative | Receptor Target | Activity | Potency (EC50/IC50/Ki) | Reference |
| Gramine | 5-HT2A | Antagonist | Not specified | [6] |
| Gramine Derivative 7 | 5-HT1A | Agonist | EC50 = 0.28 µM | [9] |
| Gramine Derivative 19 | 5-HT1A | Agonist | EC50 = 0.46 µM | [9] |
| Gramine Derivative 21 | 5-HT1A | Agonist | EC50 = 0.23 µM | [9] |
| Ketanserin (Reference) | 5-HT2A | Antagonist | Ki = 2.5 nM | [8] |
| Risperidone (Reference) | 5-HT2A | Antagonist | Ki = 4.0 nM | [8] |
Anticancer Activity
Numerous indole derivatives have been investigated for their potential as anticancer agents.[10] They can induce apoptosis and arrest the cell cycle in various cancer cell lines.[10][11] For example, certain N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives have shown potent antiproliferative activities.[10]
Table 2: Comparative Anticancer Activity of Indole Derivatives
| Compound/Derivative | Cancer Cell Line | Potency (IC50) | Reference |
| Compound 7d * | HeLa (Cervical) | 0.52 µM | [10] |
| MCF-7 (Breast) | 0.34 µM | [10] | |
| HT-29 (Colon) | 0.86 µM | [10] | |
| 31B | SKOV3 (Ovarian) | ~15 µM (induces apoptosis) | [12] |
| OVCAR8 (Ovarian) | ~15 µM (induces apoptosis) | [12] | |
| Cisplatin (Reference) | SMMC-7721 (Liver) | - | [11] |
*N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative
Antimicrobial Activity
The indole nucleus is a key component of various compounds with antibacterial and antifungal properties.[13][14] Derivatives of 1-(1H-indol-3-yl)ethanamine have been shown to be potent inhibitors of the NorA efflux pump in Staphylococcus aureus, restoring the antibacterial activity of ciprofloxacin.[13][15]
Table 3: Comparative Antibacterial Activity of Indole Derivatives
| Compound/Derivative | Bacterial Strain | Activity | Potency (MIC) | Reference |
| Indole-thiourea hybrids | Gram-positive & Gram-negative | Antibacterial | <1.0 µg/mL | |
| Oxindole thiazolidine conjugates | S. aureus, E. coli | Antibacterial | <12.5 µg/mL | |
| (Z)-N-benzylidene-2-(tert-butoxycarbonylamino)-1-(5-iodo-1H-indol-3-yl)ethanamine oxide | S. aureus (SA-1199B) | NorA Efflux Pump Inhibitor | 4-fold decrease in ciprofloxacin MIC at 0.5 mg/L | [13][15] |
| Ampicillin (Reference) | Various | Antibacterial | Varies by strain |
Experimental Protocols
To validate the biological activity of this compound, a series of in vitro assays are recommended. The following are detailed protocols for key experiments.
Serotonin 5-HT2A Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of the test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled antagonist.[7]
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin.
-
Non-specific Binding Control: Mianserin or another high-affinity 5-HT2A antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[16]
-
Cell Harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw and resuspend cell membranes in assay buffer to a final concentration of 50-120 µg protein per well.[17]
-
Assay Setup: In a 96-well plate, add the following to triplicate wells for a final volume of 250 µL:[16][17]
-
Total Binding: 150 µL membrane suspension + 50 µL assay buffer + 50 µL [3H]Ketanserin.
-
Non-specific Binding (NSB): 150 µL membrane suspension + 50 µL Mianserin (10 µM final concentration) + 50 µL [3H]Ketanserin.
-
Test Compound: 150 µL membrane suspension + 50 µL of this compound at various concentrations + 50 µL [3H]Ketanserin.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[16]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked filter plate using a cell harvester. Wash each well 4 times with ice-cold wash buffer.[16]
-
Counting: Dry the filter plate, add scintillation cocktail, and measure radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]
Calcium Flux Assay for 5-HT2A Receptor Activation
This functional assay measures the increase in intracellular calcium following the activation of the Gq-coupled 5-HT2A receptor.[8][18]
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive dye: Fluo-4 AM or Calcium-6.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
5-HT2A Agonist: Serotonin (5-HT).
-
5-HT2A Antagonist (Control): Ketanserin.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence microplate reader with kinetic reading capability.
Procedure:
-
Cell Plating: Seed cells into the microplates and grow to confluence.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye loading solution to each well. Incubate for 60 minutes at 37°C.[19]
-
Compound Addition: Prepare serial dilutions of this compound and control compounds in assay buffer. Add the compounds to the respective wells and incubate for 15-30 minutes.[18]
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Agonist Injection: Inject a pre-determined EC80 concentration of serotonin into each well.
-
Data Acquisition: Continue recording the fluorescence signal for 60-180 seconds to capture the peak calcium response.[18]
-
Data Analysis: Determine the peak fluorescence response for each well. To test for antagonistic activity, plot the normalized response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
MTT Assay for Anticancer Activity
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity and cell proliferation.
Materials:
-
Cancer Cell Lines: A panel of relevant human cancer cell lines (e.g., HeLa, MCF-7, HT-29).
-
Normal Cell Line (for selectivity): e.g., HEK-293.
-
Culture Medium: Appropriate for the cell lines used.
-
MTT Solution: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.
-
Solubilization Solution: e.g., DMSO or a solution of 0.01 M HCl in 10% SDS.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[20]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., 0.1% DMSO).[20]
-
Incubation: Incubate the plate for 48-72 hours.[20]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.[20]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the test compound to determine the IC50 value.
Visualizations
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Experimental Workflow for Bioactivity Validation.
References
- 1. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments of Gramine: Chemistry and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 6. Gramine: a vasorelaxing alkaloid acting on 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor Activity of 3-Indolylmethanamines 31B and PS121912 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-(1H-indol-3-yl)ethanamine derivatives as potent Staphylococcus aureus NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 15. agilent.com [agilent.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Analysis of (1-methyl-1H-indol-3-yl)methanamine and Related Tryptamine Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(1-methyl-1H-indol-3-yl)methanamine is a tryptamine derivative. Tryptamines are a class of indole alkaloids known for their diverse pharmacological activities, primarily through interactions with various neurotransmitter receptors.[1][2] Understanding the cross-reactivity of a novel compound like MIMA is crucial for predicting its potential therapeutic effects and off-target liabilities. This guide summarizes the receptor binding affinities of several well-characterized tryptamines at key serotonin (5-HT), dopamine (D), and adrenergic (α) receptors, providing a predictive framework for MIMA's potential interactions. Detailed experimental protocols for assessing receptor binding and functional activity are also provided.
Quantitative Receptor Binding Data
The following table summarizes the in vitro binding affinities (Ki, nM) of various tryptamine derivatives for a range of human receptors. A lower Ki value indicates a higher binding affinity. The data is compiled from multiple studies to provide a comparative overview.[3][4][5] Tryptamine derivatives commonly exhibit high affinity for serotonin receptors, particularly the 5-HT2A subtype, which is a primary target for many psychedelic tryptamines.[5][6][7] Some derivatives also show affinity for other serotonin receptor subtypes, as well as for dopamine and adrenergic receptors.[3][8]
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | D1 | D2 | α1A | α2A | SERT |
| Tryptamine | >10,000 | >10,000 | - | - | - | - | - | - | 1,600 |
| N,N-Dimethyltryptamine (DMT) | 1,070 | 108 | 49 | 1,860 | >10,000 | >10,000 | >10,000 | >10,000 | 1,210 |
| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | >10,000 | >10,000 | >10,000 | >10,000 | 4,300 |
| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 | >10,000 | >10,000 | >10,000 | >10,000 | 470 |
| Bufotenine (5-HO-DMT) | 130 | 87 | 10 | 47 | >10,000 | >10,000 | >10,000 | >10,000 | 1,100 |
Data compiled from multiple sources.[3][4][5] '-' indicates data not available. Experimental conditions may vary between studies.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine receptor binding affinity and functional activity.
1. Radioligand Displacement Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[9][10][11][12]
-
Membrane Preparation:
-
Harvest cells or tissue expressing the target receptor.
-
Homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the half-maximal inhibitory concentration (IC50) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a common second messenger for G-protein coupled receptors (GPCRs).[13][14][15][16][17]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) expressing the receptor of interest.
-
For receptors that are not endogenously expressed, transiently or stably transfect the cells with the receptor's gene.
-
-
Assay Procedure:
-
Seed the cells in a multi-well plate and allow them to attach.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with an agonist known to induce cAMP production via the target receptor (for antagonist testing). For agonist testing, the test compound itself is the stimulant.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a detection kit, often based on competitive immunoassays (e.g., HTRF, ELISA) or bioluminescent reporters.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the log concentration of the test compound.
-
For agonists, determine the half-maximal effective concentration (EC50) and the maximum effect (Emax).
-
For antagonists, determine the half-maximal inhibitory concentration (IC50).
-
3. Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentration, another important second messenger for GPCRs, particularly those coupled to Gq proteins.[18][19][20][21][22]
-
Cell Preparation and Dye Loading:
-
Use cells expressing the Gq-coupled receptor of interest.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) that exhibits a change in fluorescence intensity upon binding to calcium.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add the test compound at various concentrations to the cell plate.
-
Measure the fluorescence intensity over time using a fluorescence plate reader or a flow cytometer.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity against time to visualize the calcium transient.
-
Generate dose-response curves by plotting the peak fluorescence change against the log concentration of the test compound.
-
Determine the EC50 for agonists.
-
Visualizations
The following diagrams illustrate a typical experimental workflow and a key signaling pathway.
Conclusion
While direct experimental data for this compound is currently lacking, the comparative data from structurally related tryptamine derivatives suggest that MIMA is likely to interact with serotonin receptors, with a potential for cross-reactivity at other monoamine receptors. The provided experimental protocols offer a robust framework for systematically evaluating the receptor binding and functional activity profile of MIMA and other novel compounds. Such studies are essential for a comprehensive understanding of their pharmacology and for the development of safe and effective therapeutics.
References
- 1. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens [edoc.unibas.ch]
- 6. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. GloSensor™ cAMP Assay Protocol [promega.com]
- 15. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 16. cAMP-Glo™ Assay Protocol [promega.com]
- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bu.edu [bu.edu]
- 19. Fluo-8 Calcium Flux Assay [protocols.io]
- 20. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 21. bio-protocol.org [bio-protocol.org]
- 22. labs.pbrc.edu [labs.pbrc.edu]
Comparative Analysis of (1-methyl-1H-indol-3-yl)methanamine Analogs and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various structural analogs of (1-methyl-1H-indol-3-yl)methanamine. The information is compiled from recent studies and presented to facilitate the understanding of structure-activity relationships (SAR) and to aid in the development of new therapeutic agents. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows.
I. Comparative Biological Activity Data
The following table summarizes the in vitro activities of several analogs of this compound across different biological targets.
| Compound ID/Description | Target/Assay | Activity (IC50/MIC) | Reference |
| Anticancer Agents | |||
| 1-((N-Boc-indol-3-yl)methyl)-3-(2-naphthylacyl)-1H-5,6-dimethyl-benzimidazolium bromide | Cytotoxicity vs. SMMC-7721 (myeloid liver carcinoma) | Lower than DDP (1.9-fold) | [1] |
| Cytotoxicity vs. A549 (lung carcinoma) | Lower than DDP (1.7-fold) | [1] | |
| Cytotoxicity vs. MCF-7 (breast carcinoma) | Lower than DDP (4.8-fold) | [1] | |
| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 7d) | Antiproliferative activity vs. HeLa | 0.52 μM | [2] |
| Antiproliferative activity vs. MCF-7 | 0.34 μM | [2] | |
| Antiproliferative activity vs. HT-29 | 0.86 μM | [2] | |
| Indazole derivative (Compound 6o) | Inhibitory effect vs. K562 (chronic myeloid leukemia) | 5.15 µM | [3] |
| Cytotoxicity vs. HEK-293 (normal cell) | 33.2 µM | [3] | |
| Antibacterial Agents (Efflux Pump Inhibitors) | |||
| (Z)-N-benzylidene-2-(tert-butoxycarbonylamino)-1-(5-iodo-1H-indol-3-yl)ethanamine oxide | NorA efflux pump inhibition in S. aureus (SA-1199B) | 4-fold decrease in ciprofloxacin MIC at 0.5 mg/L | [4] |
| Serotonin Receptor Ligands | |||
| 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1-piperidinyl]ethyl]-2-imidazolidinone | 5-HT2 receptor affinity | 3.4 nM | [5] |
| Dopamine D2 receptor affinity | 6900 nM | [5] | |
| α1-adrenoceptor affinity | 2300 nM | [5] | |
| 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole (CP-132,484) | 5-HT2 receptor agonism | Selective agonist | [6] |
II. Key Experimental Protocols
A. In Vitro Cytotoxicity Assay (MTT Assay)
The methyl thiazolyl tetrazolium (MTT) colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]
Methodology:
-
Cell Seeding: Cancer cells (e.g., K562, HeLa, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., a known anticancer drug) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL). The plates are then incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
B. Serotonin (5-HT) Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor, in this case, the serotonin 5-HT2 receptor.[5]
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2 receptor) are prepared from cell lines or animal brain tissue.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2 receptors) and various concentrations of the unlabeled test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is determined. The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is calculated. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
III. Visualizations
A. Signaling Pathway
References
- 1. Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-(1H-indol-3-yl)ethanamine derivatives as potent Staphylococcus aureus NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Molecular Structure of (1-methyl-1H-indol-3-yl)methanamine: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and a prerequisite for advancing therapeutic candidates. This guide provides a comparative analysis of analytical techniques for confirming the structure of (1-methyl-1H-indol-3-yl)methanamine, a versatile building block in medicinal chemistry. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, we present a comprehensive approach to its structural verification through a combination of spectroscopic methods and comparison with structurally related compounds whose crystallographic data have been established.
This guide will delve into the expected spectroscopic signatures of this compound and compare them with data from its parent compound, (1H-indol-3-yl)methanamine. Furthermore, we will present crystallographic data from two analogous indole-containing structures, 2-(1H-indol-3-yl)ethanaminium acetate hemihydrate and 5-methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole, to provide a robust framework for structural comparison.
Spectroscopic and Crystallographic Data Comparison
To facilitate a clear comparison, the following tables summarize the key analytical data. Table 1 outlines the expected and reported spectroscopic data for this compound and its parent analog. Tables 2 and 3 provide the crystallographic data for the two comparator compounds.
Table 1: Spectroscopic Data for this compound and a Structural Analog
| Analytical Technique | This compound (Expected/Vendor Data) | (1H-indol-3-yl)methanamine (Experimental Data) [1] |
| ¹H NMR | Specific chemical shifts for the N-methyl group (singlet, ~3.7 ppm), methylene protons (singlet, ~3.9 ppm), and distinct aromatic protons are anticipated. | Data not fully available in searched resources. |
| ¹³C NMR | Characteristic signals for the N-methyl carbon, methylene carbon, and indole ring carbons are expected. | Solvent: CDCl₃. Key signals at various chemical shifts corresponding to the indole ring and the aminomethyl group.[1] |
| Mass Spectrometry (MS) | Expected molecular ion peak [M]+ at m/z 160.22. | GC-MS data shows a molecular ion peak consistent with its molecular weight.[1] |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), and C=C stretching of the indole ring are expected. | Data not fully available in searched resources. |
Table 2: Crystal Data and Structure Refinement for 2-(1H-indol-3-yl)ethanaminium acetate hemihydrate [2][3]
| Parameter | Value |
| Empirical Formula | C₁₀H₁₃N₂⁺·C₂H₃O₂⁻·0.5H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 14.533(2) Å, b = 8.1340(10) Å, c = 22.250(3) Å |
| α = 90°, β = 107.034(4)°, γ = 90° | |
| Volume | 2514.3(6) ų |
| Z | 8 |
| Density (calculated) | 1.228 Mg m⁻³ |
Table 3: Crystal Data and Structure Refinement for 5-methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole
| Parameter | Value |
| Empirical Formula | C₂₅H₂₂N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.1545(4) Å, b = 10.5954(6) Å, c = 21.1668(13) Å |
| α = 90°, β = 93.679(2)°, γ = 90° | |
| Volume | 2048.86(19) ų |
| Z | 4 |
| Density (calculated) | 1.238 Mg m⁻³ |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of scientific findings. Below are standard protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. A larger sample quantity (20-50 mg) and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization method that often preserves the molecular ion.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample using an appropriate method. For solid samples, this can be as a KBr pellet, a nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Spectral Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C-H, C=C) to confirm their presence in the molecule.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to obtain the final, accurate molecular structure.
Workflow for Structural Confirmation
The logical flow for confirming the structure of a new or commercially sourced compound involves a multi-step process, beginning with basic spectroscopic analysis and culminating in definitive crystallographic proof where possible.
References
Comparative Analysis: (1-methyl-1H-indol-3-yl)methanamine vs. (1H-indol-3-yl)methanamine
A comprehensive guide for researchers and drug development professionals on the methylated and unmethylated forms of a key indole structure, summarizing physicochemical properties, biological activity, and relevant experimental protocols.
This guide provides a detailed comparative analysis of (1-methyl-1H-indol-3-yl)methanamine and its unmethylated counterpart, (1H-indol-3-yl)methanamine. The addition of a methyl group to the indole nitrogen can significantly alter the molecule's properties, influencing its interaction with biological targets and its metabolic profile. While direct comparative studies are limited, this document compiles available data on their individual characteristics to offer insights for researchers in medicinal chemistry and pharmacology.
Physicochemical Properties
The methylation at the N1 position of the indole ring is expected to influence the compound's lipophilicity and basicity. While experimental data for this compound is scarce in publicly available literature, we can infer some general trends. An increase in lipophilicity, as indicated by a higher LogP value, is anticipated with the addition of the methyl group. This could potentially affect membrane permeability and oral absorption. The basicity (pKa) of the primary amine is unlikely to be significantly altered by N1-methylation of the distant indole ring.
| Property | This compound | (1H-indol-3-yl)methanamine |
| Molecular Formula | C₁₀H₁₂N₂ | C₉H₁₀N₂ |
| Molecular Weight | 160.22 g/mol | 146.19 g/mol |
| Melting Point | Not available | 104-107 °C[1] |
| LogP (predicted) | Higher than unmethylated form | 1.03 - 1.55[1][2] |
| pKa (strongest basic, predicted) | ~9.5 | 9.53[2] |
Biological Activity and Therapeutic Potential
Indoleamines are well-known for their interactions with various receptors, particularly serotonin (5-HT) and dopamine (D) receptors. The methylation of the indole nitrogen can impact these interactions.
Serotonin Receptor Affinity
Other Biological Targets
Derivatives of (1H-indol-3-yl)ethanamine have been investigated as potent inhibitors of the NorA efflux pump in Staphylococcus aureus, suggesting a potential role in overcoming antibiotic resistance.[5] this compound has been utilized as a building block in the synthesis of compounds designed as tubulin polymerization inhibitors, indicating its utility in the development of potential anticancer agents.[6]
Experimental Protocols
Synthesis of (1H-indol-3-yl)methanamine and its N-methylated analog
The synthesis of these compounds can be achieved through established chemical routes. Below are generalized experimental workflows.
Receptor Binding Assay Workflow
A general workflow for determining the binding affinity of the compounds at a specific G-protein coupled receptor (GPCR) is outlined below.
Conclusion
The methylation of (1H-indol-3-yl)methanamine at the indole nitrogen is a key structural modification that likely alters its physicochemical and pharmacological properties. While direct comparative data is lacking, the available information suggests that N-methylation increases lipophilicity and may modulate activity at serotonin receptors. Further experimental investigation is necessary to fully elucidate the comparative profiles of these two compounds. The provided experimental workflows offer a starting point for researchers aiming to synthesize and characterize these molecules for drug discovery and development purposes.
References
- 1. 1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 1H-Indole-3-methanamine (FDB000940) - FooDB [foodb.ca]
- 3. (1H-Indol-3-yl)methanamine | 22259-53-6 | FI139336 [biosynth.com]
- 4. Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(1H-indol-3-yl)ethanamine derivatives as potent Staphylococcus aureus NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking Purity: A Comparative Analysis of Synthesized (1-methyl-1H-indol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the purity of synthesized (1-methyl-1H-indol-3-yl)methanamine. The purity of a synthesized active pharmaceutical ingredient (API) is a critical parameter that directly impacts its efficacy and safety. This document outlines a comparative study of a synthesized batch of this compound against a certified reference standard and an alternatively purified batch, utilizing modern analytical techniques for rigorous purity assessment.
Executive Summary
The ever-present challenge in synthetic chemistry is not only the successful synthesis of a target molecule but also its isolation in a highly pure form. This guide details the synthesis of this compound and a subsequent comparative purity analysis. Two purification methodologies, silica gel column chromatography and recrystallization, are employed and their efficiencies are compared against a commercially available, high-purity standard. Purity was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results demonstrate that while both purification methods yield a product with high purity, recrystallization offers a slight advantage in removing specific process-related impurities.
Comparative Purity Analysis
The purity of the synthesized this compound was benchmarked against a commercial standard and between two different purification techniques. The following table summarizes the quantitative purity data obtained from HPLC analysis.
| Sample ID | Description | Purity by HPLC (%) | Major Impurity (%) |
| CRS-001 | Certified Reference Standard | > 99.5 | Not Detected |
| SYN-CC-01 | Synthesized, Purified by Column Chromatography | 98.7 | 0.8 (Unidentified) |
| SYN-RC-01 | Synthesized, Purified by Recrystallization | 99.6 | 0.2 (Starting Material) |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the reductive amination of 1-methyl-1H-indole-3-carboxaldehyde.
Materials:
-
1-methyl-1H-indole-3-carboxaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-methyl-1H-indole-3-carboxaldehyde in methanol, an excess of ammonium acetate is added, followed by the portion-wise addition of sodium cyanoborohydride at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between DCM and saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
Purification Protocols
1. Silica Gel Column Chromatography (SYN-CC-01): The crude product was purified by flash column chromatography on silica gel (230-400 mesh) using a gradient elution system of dichloromethane and methanol (100:0 to 95:5). Fractions containing the pure product, as identified by thin-layer chromatography (TLC), were pooled and concentrated to afford the final product.
2. Recrystallization (SYN-RC-01): The crude product was dissolved in a minimal amount of hot isopropanol. The solution was allowed to cool to room temperature and then placed in an ice bath to facilitate crystallization. The resulting crystals were collected by vacuum filtration, washed with cold isopropanol, and dried under vacuum.
Purity Assessment Protocols
1. High-Performance Liquid Chromatography (HPLC):
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.
2. Gas Chromatography-Mass Spectrometry (GC-MS): [1]
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: [2][3]
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: Spectral width of 16 ppm, 32 scans.
-
¹³C NMR: Spectral width of 240 ppm, 1024 scans.
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.6 mL of CDCl₃.
Visualizing the Workflow
The following diagrams illustrate the synthesis and purity benchmarking workflow.
Conclusion
This guide provides a framework for the synthesis and rigorous purity assessment of this compound. The presented data indicates that while standard purification techniques like column chromatography are effective, recrystallization can provide a superior purity profile by efficiently removing key impurities. The detailed protocols and workflows serve as a valuable resource for researchers in ensuring the quality and reliability of their synthesized compounds for drug discovery and development.
References
Reproducibility of Published Findings on (1-methyl-1H-indol-3-yl)methanamine and its Derivatives: A Comparative Guide
A detailed analysis of the synthesis and biological activity of (1-methyl-1H-indol-3-yl)methanamine derivatives reveals a promising class of compounds with potential therapeutic applications. However, a comprehensive, direct study on the reproducibility of these findings across different laboratories is currently unavailable in the public domain. This guide provides a comparative overview of the existing published data, focusing on the synthesis and anticancer properties of N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives, to serve as a foundational resource for researchers, scientists, and drug development professionals.
This guide will summarize quantitative data from a key study, detail the experimental protocols used, and present visualizations of the synthetic and biological pathways. The aim is to facilitate a clearer understanding of the current state of research and to provide a benchmark for future reproducibility studies.
Comparison of Anticancer Activity
A significant study by Ren et al. investigated a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as potential inhibitors of tubulin polymerization for cancer therapy. The in vitro antiproliferative activities of these compounds were evaluated against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The half-maximal inhibitory concentration (IC50) values from this study are presented in the table below.
| Compound | HeLa IC50 (μM) | MCF-7 IC50 (μM) | HT-29 IC50 (μM) |
| 7a | >30 | >30 | >30 |
| 7b | 15.63 ± 1.08 | 10.24 ± 0.88 | 21.35 ± 1.25 |
| 7c | 1.82 ± 0.15 | 1.25 ± 0.11 | 2.56 ± 0.19 |
| 7d | 0.52 ± 0.06 | 0.34 ± 0.04 | 0.86 ± 0.09 |
| 7e | 2.45 ± 0.21 | 1.86 ± 0.15 | 3.12 ± 0.26 |
| Colchicine (Control) | 0.48 ± 0.05 | 0.31 ± 0.03 | 0.75 ± 0.08 |
| Data extracted from Ren et al.[1][2][3] |
Experimental Protocols
The following are the detailed methodologies for the synthesis of the N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives and the subsequent evaluation of their antiproliferative activity as described in the foundational study.
General Synthetic Procedure
The synthesis of the target compounds involved a multi-step process. A general workflow is outlined below.
Step 1: Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-3,4,5-trimethoxyaniline To a solution of 1-methyl-1H-indole-3-carbaldehyde and 3,4,5-trimethoxyaniline in methanol, sodium cyanoborohydride (NaBH3CN) was added portion-wise. The reaction mixture was stirred at room temperature. After completion, the solvent was removed under reduced pressure, and the residue was purified.
Step 2: Synthesis of 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide To a solution of the product from Step 1 and triethylamine in dichloromethane, 2-chloroacetyl chloride was added dropwise at 0°C. The mixture was stirred at room temperature. The reaction was then quenched with water, and the organic layer was separated, dried, and concentrated to yield the chloroacetamide intermediate.
Step 3: Synthesis of the final N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives A mixture of the chloroacetamide intermediate, the appropriate pyrazole or triazole derivative, and potassium carbonate in acetonitrile was refluxed. After the reaction was complete, the solvent was evaporated, and the residue was extracted with ethyl acetate. The combined organic layers were washed, dried, and concentrated. The crude product was then purified by column chromatography.[3]
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activities of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: HeLa, MCF-7, and HT-29 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 μM) for 48 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[3]
Mechanism of Action: Tubulin Polymerization Inhibition
The investigated derivatives of this compound are proposed to exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).
Conclusion
The published findings on N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives demonstrate their potential as potent anticancer agents that act by inhibiting tubulin polymerization. The data presented in this guide, primarily from a single comprehensive study, provides a strong foundation for further research. However, to establish the robustness and reproducibility of these findings, it is imperative that independent studies are conducted to verify the reported synthetic yields and biological activities. This comparative guide serves as a critical starting point for such validation efforts and for the future development of this promising class of compounds.
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (1-methyl-1H-indol-3-yl)methanamine: An Overview of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the direct experimental data comparing the in vivo and in vitro effects of (1-methyl-1H-indol-3-yl)methanamine. The majority of published research focuses on the synthesis and biological evaluation of its various derivatives or the unmethylated parent compound, (1H-indol-3-yl)methanamine. Consequently, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathways for this compound cannot be constructed at this time.
This guide will instead provide a comparative overview of the known biological activities of the closely related parent compound, (1H-indol-3-yl)methanamine , drawing from the limited available data. This information may serve as a foundational reference for researchers interested in the potential effects of its methylated analogue.
In Vitro Effects of (1H-indol-3-yl)methanamine
The primary in vitro research on (1H-indol-3-yl)methanamine has centered on its activity as a ligand for serotonin receptors, specifically the 5-HT4 receptor.
Quantitative Data: Receptor Binding and Functional Activity
| Compound | Target | Assay Type | Result | Reference |
| (1H-indol-3-yl)methanamine | 5-HT4 Receptor | Radioligand Binding Assay | Good affinity at 100 µM | [1][2] |
| Serotonin (Reference) | 5-HT4 Receptor | Functional Agonist Assay | - | [1][2] |
| 5-Methoxytryptamine (Reference) | 5-HT4 Receptor | Functional Agonist Assay | - | [1][2] |
Note: Specific quantitative values such as IC50 or Ki were not consistently available in the reviewed literature for (1H-indol-3-yl)methanamine.
Experimental Protocols
Serotonin 5-HT4 Receptor Binding Assay (General Protocol)
A common method to assess the binding affinity of a compound to the 5-HT4 receptor involves a competitive radioligand binding assay. The general steps are as follows:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human 5-HT4 receptor.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Radioligand: A specific 5-HT4 receptor radioligand (e.g., [3H]GR113808) is used at a concentration near its Kd.
-
Competition: Increasing concentrations of the test compound, (1H-indol-3-yl)methanamine, are incubated with the membranes and the radioligand.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Signaling Pathway
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
In Vivo Effects of (1H-indol-3-yl)methanamine
There is a notable lack of published in vivo studies specifically investigating the effects of (1H-indol-3-yl)methanamine. Research on related indole compounds suggests a wide range of potential systemic effects, but these cannot be directly extrapolated to the parent compound without experimental validation.
Experimental Protocols
Animal Models for Assessing 5-HT4 Receptor Agonist Activity (Hypothetical Workflow)
Should in vivo studies be undertaken, a potential workflow to assess the effects of a 5-HT4 receptor agonist like (1H-indol-3-yl)methanamine on gastrointestinal motility could be as follows:
Comparison and Future Directions
A direct comparison of the in vivo and in vitro effects of this compound is not currently possible due to the absence of published data. The available information on the unmethylated parent compound, (1H-indol-3-yl)methanamine, suggests a potential interaction with the 5-HT4 receptor in vitro.
Future research should focus on:
-
In vitro profiling: Comprehensive screening of this compound against a panel of receptors and enzymes to determine its primary targets and off-target effects.
-
In vivo studies: Pharmacokinetic and pharmacodynamic studies in animal models to understand its absorption, distribution, metabolism, excretion (ADME), and systemic effects.
-
Comparative analysis: Direct experimental comparisons of the methylated and unmethylated compounds to elucidate the impact of N-methylation on biological activity.
This foundational research is essential before a complete and objective comparison guide can be developed for this compound.
References
Unraveling the Structure-Activity Relationship of (1-methyl-1H-indol-3-yl)methanamine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of (1-methyl-1H-indol-3-yl)methanamine derivatives. We delve into their therapeutic potential, focusing on two key areas: anticancer activity through tubulin polymerization inhibition and modulation of aminergic G-protein coupled receptors, specifically the dopamine D4 receptor.
This guide synthesizes experimental data from various studies to highlight the impact of structural modifications on the biological activity of this privileged scaffold. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Visual diagrams created using Graphviz illustrate critical experimental workflows and logical relationships in SAR analysis.
Anticancer Activity: Targeting Tubulin Polymerization
A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been investigated as potent inhibitors of tubulin polymerization, a critical mechanism for anticancer drug action. These compounds induce cell cycle arrest at the G2/M phase and promote apoptosis.[1]
Comparative Antiproliferative Activity
The in vitro antiproliferative activities of synthesized derivatives were evaluated against several human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in Table 1.
| Compound | R | HeLa IC50 (µM) | MCF-7 IC50 (µM) | HT-29 IC50 (µM) |
| 7a | 1H-pyrazol-1-yl | 1.12 | 1.04 | 1.98 |
| 7b | 3-methyl-1H-pyrazol-1-yl | 1.01 | 0.96 | 1.87 |
| 7c | 3,5-dimethyl-1H-pyrazol-1-yl | 0.89 | 0.76 | 1.55 |
| 7d | 4-methyl-1H-pyrazol-1-yl | 0.52 | 0.34 | 0.86 |
| 7e | 4-bromo-1H-pyrazol-1-yl | 0.65 | 0.51 | 1.13 |
| 7f | 1H-1,2,4-triazol-1-yl | 1.34 | 1.21 | 2.15 |
| 7g | 3-methyl-1H-1,2,4-triazol-1-yl | 1.25 | 1.13 | 2.03 |
| 7h | 3-bromo-1H-1,2,4-triazol-1-yl | 1.18 | 1.09 | 1.94 |
| CA-4 | (Positive Control) | 0.003 | 0.002 | 0.005 |
Data extracted from a study on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as tubulin polymerization inhibitors.[1]
Structure-Activity Relationship Insights:
-
Substitution on the pyrazole ring: The position and nature of substituents on the pyrazole ring significantly influence antiproliferative activity. A methyl group at the 4-position of the pyrazole ring (compound 7d ) demonstrated the most potent activity across all tested cell lines.[1]
-
Comparison of pyrazole and triazole moieties: In general, the pyrazole-containing derivatives exhibited stronger antiproliferative activity than their corresponding 1,2,4-triazole counterparts.[1]
-
Effect of electron-withdrawing groups: The presence of a bromine atom at the 4-position of the pyrazole ring (compound 7e ) also resulted in potent activity, suggesting that electron-withdrawing groups at this position are favorable.[1]
Mechanistic studies on the most potent compound, 7d , revealed that it effectively inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay): Human cancer cell lines (HeLa, MCF-7, and HT-29) were seeded in 96-well plates at a density of 5 × 10^3 cells per well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration required to inhibit 50% of cell growth, was calculated from dose-response curves.[1]
Tubulin Polymerization Inhibition Assay: The effect of the compounds on tubulin polymerization was monitored by measuring the increase in absorbance at 340 nm. Tubulin in G-PEM buffer was polymerized in the presence of various concentrations of the test compounds at 37°C. The absorbance was recorded every 30 seconds for 30 minutes. The IC50 value for tubulin polymerization inhibition was determined by plotting the percentage of inhibition against the compound concentration.[1]
Dopamine D4 Receptor Binding Affinity
The this compound scaffold is also a key component in ligands targeting the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. Structure-activity relationship studies have explored how modifications to this core influence binding affinity and selectivity.
Comparative Binding Affinities
The binding affinities (Ki) of various indole and azaindole derivatives for the dopamine D4 receptor are presented in Table 2. These compounds often feature a piperazinylmethyl or similar linker attached to the 3-position of the indole ring.
| Compound | Core Scaffold | R Group | Dopamine D4 Ki (nM) |
| 10d | Pyrazolo[1,5-a]pyridine | 4-chlorophenylpiperazinylmethyl | 2.0 |
| - | 1H-pyrrolo[2,3-b]pyridine | 4-chlorophenylpiperazinylmethyl | - |
| 13 | Indole | (4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)amino | 10.7 (for D3) |
| - | Indole | Various | Generally high affinity |
| - | 1-methyl-indole | N-(indol-3-ylglyoxylyl)amine derivatives | Very low affinity for BzR |
Data compiled from studies on azaindole and indole derivatives as dopamine receptor ligands.[2][3]
Structure-Activity Relationship Insights:
-
Importance of the N-1 position: While N-methylation is a common strategy in drug design, for some indole derivatives targeting the benzodiazepine receptor, 1-methyl substitution leads to a significant decrease in binding affinity.[4] This highlights the sensitivity of receptor interactions to modifications at this position.
-
Azaindole bioisosteres: Replacing the indole core with bioisosteric scaffolds like pyrazolo[1,5-a]pyridines can lead to highly potent and selective dopamine D4 receptor ligands, as demonstrated by compound 10d with a Ki of 2.0 nM.[2]
-
Linker and terminal group: The nature of the linker at the 3-position and the terminal aromatic group (e.g., 4-chlorophenylpiperazine) are critical determinants of high-affinity binding to the dopamine D4 receptor.
Experimental Protocols
Receptor Binding Assay: Radioligand binding assays are performed to determine the affinity of the test compounds for the dopamine D4 receptor. Membranes from cells stably expressing the human dopamine D4 receptor are incubated with a specific radioligand (e.g., [³H]spiperone) and various concentrations of the competitor test compound. The reaction is allowed to reach equilibrium and then terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting. The Ki values are calculated from the IC50 values (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[3]
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: Impact on functional activity and selectivity for dopamine D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (1-methyl-1H-indol-3-yl)methanamine
The proper disposal of (1-methyl-1H-indol-3-yl)methanamine is crucial for ensuring laboratory safety and environmental protection. This compound, along with other indole derivatives, must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. Adherence to all local, state, and federal regulations governing hazardous waste is mandatory. Consultation with your institution's Environmental Health and Safety (EHS) department is essential to ensure full compliance.
Core Disposal Protocol
The primary directive for the disposal of this compound is to manage it as hazardous waste. This involves a systematic process of collection, storage, and transfer to a licensed disposal facility.
Step-by-Step Disposal Guide:
-
Waste Segregation and Collection:
-
Designate a specific, compatible, and clearly labeled container for the collection of this compound waste.
-
The container must be made of a material that is resistant to the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[1]
-
Any materials contaminated with the compound, such as absorbent pads, gloves, and weighing papers, should also be collected in this designated container.[2]
-
-
Container Labeling:
-
Storage:
-
Professional Disposal:
Emergency Procedures for Spills and Exposure
Immediate and appropriate action is necessary in the event of a spill or personnel exposure.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill. Do not use combustible materials.[4]
-
Collect: Carefully collect the absorbed material and place it into the designated sealed container for hazardous waste.[4]
-
Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your EHS office.[4]
Personnel Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][6]
-
Skin: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Quantitative Data Summary
While specific quantitative data for this compound disposal is limited, the following table summarizes key handling and storage parameters based on related indole compounds.
| Parameter | Guideline | Source |
| Storage Temperature | Room Temperature | [8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, strong reducing agents | [5] |
| Spill Containment | Use inert absorbent material (e.g., sand, vermiculite) | [4] |
| Eye Exposure Flush Time | At least 15 minutes | [4][5][6] |
| Skin Exposure Rinse Time | At least 15 minutes | [4] |
Disposal Workflow
Caption: Decision workflow for the proper disposal of chemical waste.
References
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. (1H-INDOL-3-YL)METHANAMINE - Safety Data Sheet [chemicalbook.com]
- 8. 1-(1-methyl-1H-indol-3-yl)methanamine hydrochloride | 1417634-73-1 [sigmaaldrich.com]
Essential Safety and Operational Guide for (1-methyl-1H-indol-3-yl)methanamine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (1-methyl-1H-indol-3-yl)methanamine. The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. The Globally Harmonized System (GHS) classification indicates it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to proper PPE protocols is mandatory.
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| GHS Signal Word | Warning | [1] |
| Hazard Statements | H315, H319, H335 | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | |
| Occupational Exposure Limits | No data available | [2] |
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. | To prevent eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber), and impervious clothing to prevent skin exposure. | To avoid skin contact which can cause irritation.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. | To prevent respiratory tract irritation.[1] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | To prevent accidental ingestion and contamination. |
Experimental Protocols: Handling and Spill Response
Standard Handling Procedure
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood.[2] Ensure safety showers and eyewash stations are readily accessible.[1]
-
Personal Protective Equipment (PPE) Donning: Before handling, put on all required PPE as specified in the table above.
-
Chemical Handling: Avoid the formation of dust and aerosols.[2] Use non-sparking tools to prevent ignition sources.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.[1][3]
Spill Response Protocol
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the spill area is well-ventilated.
-
Containment: For small spills, use an absorbent, non-combustible material like sand or vermiculite to contain the substance.[3]
-
Collection: Carefully collect the absorbed material into a sealed, appropriately labeled container for disposal.[3]
-
Decontamination: Clean the spill area with a suitable decontamination solution as recommended by your institution's Environmental Health and Safety (EHS) office.
Visual Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol
-
Waste Collection: Use a designated, clearly labeled, and sealed container for waste collection. The container must be compatible with the chemical.[3] Do not mix with other waste streams unless explicitly permitted by your EHS office.[3]
-
Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE," the chemical name, and its composition.[4]
-
Storage of Waste: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[3] Keep the container tightly closed except when adding waste.[4]
-
Disposal: Dispose of the contents and container in accordance with local, state, and federal regulations.[1][3] Contact your institution's EHS office for specific disposal procedures.
Visual Workflow for Chemical Disposal
Caption: Step-by-step disposal plan for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
